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  • Product: Carmegliptin dihydrochloride
  • CAS: 813452-14-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of Carmegliptin Dihydrochloride: A Technical Guide

Executive Summary Carmegliptin dihydrochloride (developmental code RO-4876904) is a highly potent, orally bioavailable, non-covalent inhibitor of Dipeptidyl Peptidase-4 (DPP-4)[1]. Developed as a targeted intervention fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carmegliptin dihydrochloride (developmental code RO-4876904) is a highly potent, orally bioavailable, non-covalent inhibitor of Dipeptidyl Peptidase-4 (DPP-4)[1]. Developed as a targeted intervention for type 2 diabetes mellitus (T2DM), it belongs to the Type IV class of fused tricyclic scaffold-based DPP-4 inhibitors[2]. This whitepaper dissects the in vitro molecular pharmacology, structural binding kinetics, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of carmegliptin, providing researchers with self-validating experimental protocols to accurately quantify its mechanistic efficacy.

Target Biology: The Incretin Axis and DPP-4

The therapeutic rationale for carmegliptin is grounded in the incretin effect. Upon nutrient ingestion, intestinal L-cells and K-cells secrete the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[3]. These peptides bind to G-protein coupled receptors on pancreatic -cells, potentiating glucose-dependent insulin secretion[3].

However, endogenous GLP-1 and GIP have a half-life of less than two minutes due to rapid N-terminal cleavage by DPP-4, a ubiquitous serine protease[4]. By competitively inhibiting DPP-4, carmegliptin prevents the degradation of these incretins, thereby prolonging their insulinotropic effects without inducing hypoglycemia[5].

IncretinPathway Meal Nutrient Ingestion L_Cells Intestinal L/K Cells Meal->L_Cells Stimulates Incretins Active GLP-1 & GIP L_Cells->Incretins Releases DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for BetaCells Pancreatic Beta Cells Incretins->BetaCells Activates Inactive Inactive Metabolites DPP4->Inactive Cleaves N-terminal Carmegliptin Carmegliptin (Inhibitor) Carmegliptin->DPP4 Competitively Inhibits Insulin Insulin Secretion BetaCells->Insulin Increases

Figure 1: The Incretin Signaling Pathway and the Mechanistic Intervention of Carmegliptin.

Structural Pharmacology and Binding Kinetics

Carmegliptin is an aminobenzo[a]quinolizine derivative. Its in vitro potency is driven by a highly optimized fit within the DPP-4 active site, which consists of the S1 specificity pocket and the more extensive S2 pocket[6].

X-ray crystallography of the carmegliptin-DPP-4 co-complex (PDB ID: 3KWF) reveals the following critical molecular interactions[7]:

  • S1 Pocket Occupancy: The 4-fluoromethylpyrrolidinone moiety of carmegliptin acts as a non-aromatic substituent that extends deeply into the hydrophobic S1 pocket[2]. This structural evolution from earlier bulky phenyl substituents prevents the induction of phospholipidosis while maintaining high affinity[2].

  • S2 Pocket Salt Bridges: The secondary amino group of the inhibitor forms critical electrostatic salt bridges with the Glu205 and Glu206 dyad of the enzyme[8]. This interaction is the fundamental anchor point for virtually all highly potent DPP-4 inhibitors[9].

  • Hydrogen Bonding: Additional stabilization is achieved through a hydrogen bond network involving the Tyr662 residue[8].

This precise spatial arrangement yields an of 6.8 nM for human DPP-4, alongside a >100-fold selectivity over structurally related prolyl oligopeptidases such as DPP-8 and DPP-9, minimizing off-target cytotoxicity[1].

Quantitative In Vitro Profiling

The following table synthesizes the core in vitro pharmacological and ADME parameters of carmegliptin dihydrochloride based on preclinical profiling[1][4][5].

ParameterValue / ObservationMechanistic Significance
DPP-4 6.8 nMHighly potent, reversible competitive inhibition of the target enzyme[1].
Selectivity (DPP-8/9) > 100-foldPrevents off-target immunosuppression and toxicity associated with DPP-8/9 inhibition[1].
Hepatic Metabolism Highly ResistantExhibits minimal intrinsic clearance via cytochrome P450 enzymes in vitro[4].
P-glycoprotein (P-gp) Substrate (Not Inhibitor)Actively effluxed by MDR1/P-gp, contributing to high extravascular intestinal distribution[4][5].
BCRP Transport Not a SubstrateBreast cancer resistance protein (BCRP) does not significantly transport carmegliptin[4].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating reproducible in vitro data requires protocols designed with internal validation mechanisms. Do not merely execute steps; understand the thermodynamic and kinetic causality behind them.

Protocol 1: Fluorometric DPP-4 Inhibition Assay (IC50 Determination)

Causality & Design: Carmegliptin is a competitive, reversible inhibitor. Pre-incubating the enzyme and inhibitor before adding the substrate is critical to allow the system to reach thermodynamic equilibrium. Failing to do so results in artificially inflated values due to slow-binding kinetics. We utilize Gly-Pro-AMC (7-amino-4-methylcoumarin) because DPP-4 specifically cleaves after proline residues, releasing the AMC fluorophore for real-time kinetic tracking.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA, 1 mM EDTA). The BSA prevents non-specific binding of the inhibitor to the microplate walls.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of carmegliptin dihydrochloride in DMSO. Transfer to a black 384-well microplate (final DMSO concentration 1% to prevent enzyme denaturation).

  • Equilibration: Add human recombinant DPP-4 enzyme (final concentration ~0.5 nM). Incubate at 37°C for 15 minutes. Validation Checkpoint: Include a positive control (e.g., Sitagliptin) and a vehicle-only negative control.

  • Reaction Initiation: Add the fluorogenic substrate Gly-Pro-AMC (final concentration 20 M, near its to ensure sensitivity to competitive inhibition).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( ) from the linear portion of the progress curve. Plot % inhibition vs. log[Carmegliptin] and fit to a four-parameter logistic non-linear regression model to derive the . Self-Validation: Ensure the assay Z'-factor is > 0.5.

AssayWorkflow Prep Prepare Recombinant DPP-4 & Carmegliptin Dilutions Incubate Incubate Enzyme + Inhibitor (15 min, 37°C) Prep->Incubate Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) Incubate->Substrate Read Measure Fluorescence (Ex 380nm / Em 460nm) Substrate->Read Analyze Calculate IC50 via Non-linear Regression Read->Analyze

Figure 2: In Vitro Fluorometric High-Throughput Screening Workflow for DPP-4 Inhibition.

Protocol 2: Caco-2 Bidirectional Permeability Assay (P-gp Efflux Profiling)

Causality & Design: In vitro data indicates carmegliptin has variable oral bioavailability due to intestinal active secretion[4]. To validate its status as a P-glycoprotein (P-gp) substrate, a bidirectional Caco-2 cell monolayer assay is employed. By measuring the Apparent Permeability ( ) in both the Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) directions, we can calculate the Efflux Ratio (ER).

Step-by-Step Workflow:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation and expression of apical efflux transporters (P-gp, BCRP).

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Self-Validation: Only use wells with TEER > 250 . Include Lucifer Yellow as a paracellular permeability marker ( cm/s confirms tight junction integrity).

  • Dosing: Apply 10 M carmegliptin to the apical chamber (for A B) or basolateral chamber (for B A). In parallel wells, co-administer 100 M Verapamil (a known P-gp inhibitor)[5].

  • Sampling: Incubate at 37°C. Take 50 L aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Interpretation: Calculate . Calculate Efflux Ratio = . An ER > 2.0 that is significantly reduced by Verapamil confirms carmegliptin is a P-gp substrate[5].

References

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 3KWF: human DPP-IV with carmegliptin. RCSB Protein Data Bank.[Link]

  • Discovery of carmegliptin: A potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters (via ResearchGate).[Link]

  • Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys. ResearchGate.[Link]

  • Interaction potential of Carmegliptin with P-glycoprotein (Pgp) transporter in healthy volunteers. Taylor & Francis Online.[Link]

  • Review on Dipeptidyl Peptidase IV Inhibitors as a Newer Target for Diabetes Mellitus Treatment. Asian Journal of Pharmaceutical Research.[Link]

  • Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. MDPI.[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Carmegliptin Dihydrochloride

This guide provides an in-depth exploration of the pharmacokinetic profile of carmegliptin dihydrochloride in key preclinical animal models. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the pharmacokinetic profile of carmegliptin dihydrochloride in key preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal studies to offer a comprehensive understanding of carmegliptin's absorption, distribution, metabolism, and excretion (ADME) characteristics. Beyond presenting data, this guide elucidates the scientific rationale behind the experimental designs and methodologies, reflecting a field-proven perspective on preclinical drug assessment.

Introduction: The Significance of Preclinical Pharmacokinetics for a DPP-4 Inhibitor

Carmegliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents that improve glycemic control in type 2 diabetes by enhancing the incretin system.[1][2] Understanding the pharmacokinetic (PK) properties of a drug candidate like carmegliptin in animal models is a cornerstone of preclinical development. These studies are not merely a regulatory checkpoint; they are fundamental to predicting human pharmacokinetics, establishing a safe and effective dosing regimen, and identifying potential drug-drug interactions. The choice of animal models, typically rodents (rats) and non-rodents (dogs, monkeys), is strategic. While rodents are cost-effective for initial screening, larger animals like dogs and monkeys often provide a closer physiological and metabolic approximation to humans, aiding in the extrapolation of data.

This guide will delve into the specific PK parameters of carmegliptin, highlighting its unique characteristics, such as its resistance to metabolism and dual excretion pathways, which may offer clinical advantages.[3]

Section 1: Pharmacokinetic Profile of Carmegliptin in Animal Models

The pharmacokinetic profile of carmegliptin has been characterized in rats, dogs, and cynomolgus monkeys.[4][5] These studies reveal a compound with moderate clearance and extensive tissue distribution.[1]

Absorption

Following oral administration, carmegliptin demonstrates variable absorption across species. The oral bioavailability has been reported to range from 28% to 174%.[1][4][5] This wide range suggests that species-specific gastrointestinal physiology plays a significant role in the extent of absorption.[6]

A noteworthy characteristic of carmegliptin is the non-linear increase in plasma exposure (AUC) at higher oral doses in dogs and monkeys.[4][5] This dose-disproportionality over a 2.5-10 mg/kg range is attributed to the saturation of an active intestinal secretion mechanism.[4][5] This finding is critical for dose selection in toxicology studies and for predicting human absorption, as it points to the involvement of specific transporters in the gut.

Distribution

Carmegliptin undergoes extensive tissue distribution.[4][5] This is a crucial factor, as the therapeutic target, DPP-4, is widely distributed throughout the body. A particularly high extravascular distribution has been observed in the intestinal tissues of Wistar rats and Beagle dogs, which could be significant for its therapeutic effect, given the role of the gut in the incretin system.[4][5] The volume of distribution (Vd) is a key parameter reflecting this characteristic, and allometric scaling of Vd across species can be used to predict the human volume of distribution.[4]

Metabolism

A defining feature of carmegliptin is its high resistance to hepatic metabolism.[2][4][5] In vitro studies using liver microsomes and hepatocytes from various species, including humans, have consistently shown minimal metabolic turnover.[3] This is a desirable trait in a drug candidate as it reduces the likelihood of generating active or toxic metabolites and minimizes the potential for drug-drug interactions involving metabolic enzymes like the cytochrome P450 system.[2] The primary circulating component in plasma is the unchanged parent drug.[4]

Excretion

Consistent with its metabolic stability, carmegliptin is primarily excreted as the unchanged parent drug.[4][5] Following oral administration of radiolabeled [14C]carmegliptin in Wistar rats and Beagle dogs, over 94% of the radioactive dose was recovered within 72 hours.[4][5]

Carmegliptin exhibits a dual mode of excretion, a unique feature among DPP-4 inhibitors.[3] The excretion pathways include:

  • Urine: Approximately 36% of the dose.[4][5]

  • Intestinal Lumen (Biliary and Intestinal Secretion): Approximately 29% via the intestinal lumen and 19% via bile.[4][5]

This balanced excretion profile could be advantageous for patient populations with renal impairment, a common comorbidity in individuals with type 2 diabetes.[3]

The involvement of transporters in the disposition of carmegliptin has been investigated. In vitro studies have identified carmegliptin as a good substrate for the P-glycoprotein (P-gp, also known as Mdr1/MDR1) efflux transporter.[4][5] This is consistent with the observed active intestinal secretion. Conversely, carmegliptin is not significantly transported by the Breast Cancer Resistance Protein (Bcrp).[4][5] The interaction with P-gp is a critical consideration for potential drug-drug interactions with P-gp inhibitors or inducers.[7]

Section 2: Experimental Methodologies

The generation of reliable pharmacokinetic data hinges on robust and validated experimental protocols. This section details the methodologies for a representative in vivo pharmacokinetic study and the bioanalytical quantification of carmegliptin in plasma.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical study design for assessing the pharmacokinetics of carmegliptin in a non-rodent model, such as the Beagle dog. The choice of a non-rodent species is often to provide data more predictive of human outcomes.[8]

Objective: To determine the pharmacokinetic parameters of carmegliptin following intravenous and oral administration.

Materials:

  • Carmegliptin dihydrochloride

  • Vehicle for IV administration (e.g., saline)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Male Beagle dogs (n=3-4 per group)

  • Catheters for dosing and blood sampling

  • K2-EDTA collection tubes

Procedure:

  • Animal Acclimation and Preparation:

    • Animals are acclimated to the study environment for at least one week.

    • Fasted overnight prior to dosing, with free access to water.

    • Catheters are placed in appropriate veins (e.g., cephalic vein for dosing, jugular vein for sampling) under light anesthesia.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of carmegliptin (e.g., 1 mg/kg) via the cephalic vein. The IV dose allows for the determination of absolute bioavailability and non-renal clearance.

    • Oral (PO) Group: Administer a single oral dose of carmegliptin (e.g., 3 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 1 mL) into K2-EDTA tubes at the following time points:

      • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

      • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Data Analysis:

    • Plasma concentrations of carmegliptin are determined using a validated bioanalytical method (see below).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated using non-compartmental analysis software (e.g., WinNonlin).

Bioanalytical Method: UPLC-MS/MS for Carmegliptin Quantification

The accurate quantification of carmegliptin in biological matrices is essential. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[9][10]

Objective: To quantify carmegliptin concentrations in plasma samples.

Materials:

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

  • Analytical column (e.g., C18 reversed-phase column)

  • Carmegliptin reference standard

  • Internal standard (IS), e.g., stable isotope-labeled carmegliptin

  • Plasma samples, calibration standards, and quality control (QC) samples

  • Reagents for sample preparation (e.g., acetonitrile, methanol, formic acid)

Procedure:

  • Preparation of Standards and QCs:

    • Prepare a primary stock solution of carmegliptin (1 mg/mL) in a suitable solvent like methanol.[9]

    • Perform serial dilutions to create working solutions for calibration standards and QCs.

    • Spike blank animal plasma with these working solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.[9]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Transfer the supernatant to a 96-well plate for analysis. This method is chosen for its simplicity and efficiency in removing the bulk of plasma proteins which can interfere with the analysis.[11]

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5 µL) of the prepared sample onto the C18 column.

      • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A rapid gradient ensures a short run time, increasing throughput.[11]

    • Mass Spectrometric Detection:

      • Perform detection using an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for carmegliptin and the internal standard in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and minimizes interference from matrix components.

  • Method Validation:

    • The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[9]

Section 3: Data Visualization and Summary

Clear presentation of quantitative data is paramount for interpretation and comparison.

Pharmacokinetic Parameter Summary

The following table summarizes the pharmacokinetic parameters of carmegliptin in various animal models.

ParameterRatDogCynomolgus Monkey
Oral Bioavailability (%) Variable28-174%[4][5]Variable
Clearance Moderate[4][5]Moderate[4][5]Moderate[4][5]
Tissue Distribution Extensive[4][5]Extensive[4][5]Extensive[4][5]
Metabolism Highly Resistant[4][5]Highly Resistant[4][5]Highly Resistant[4][5]
Primary Excretion Route Urine, Bile, Intestinal Secretion[3][4][5]Urine, Bile, Intestinal Secretion[4][5]Not specified
Dose Proportionality Not specifiedNon-proportional AUC increase (2.5-10 mg/kg)[4][5]Non-proportional AUC increase (2.5-10 mg/kg)[4][5]

Note: Specific numerical values for all parameters were not available in the public domain sources reviewed. The table reflects the qualitative descriptions provided in the literature.

Visualizing Preclinical Workflow and Pharmacokinetics

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

G cluster_preclinical In Vivo Pharmacokinetic Study Workflow Dosing Dosing (IV and PO Administration) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Analysis Bioanalytical Quantification (UPLC-MS/MS) Processing->Analysis PK_Calc Pharmacokinetic Analysis (NCA) Analysis->PK_Calc

Caption: A typical workflow for an in vivo preclinical pharmacokinetic study.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion PO Oral Carmegliptin Plasma Systemic Circulation (Plasma) PO->Plasma Absorption (Variable) Tissues Extensive Tissue Distribution Plasma->Tissues Distribution Metabolism Highly Resistant to Hepatic Metabolism Plasma->Metabolism Minimal Urine Urine (Unchanged Drug) Plasma->Urine Bile Bile (Unchanged Drug) Plasma->Bile Intestine Intestinal Secretion (Unchanged Drug) Plasma->Intestine

Caption: The ADME pathway of carmegliptin in animal models.

Conclusion and Forward Look

The preclinical pharmacokinetic profile of carmegliptin in rats, dogs, and monkeys reveals a drug with several favorable characteristics. Its extensive tissue distribution ensures it reaches its therapeutic target, while its profound resistance to metabolism simplifies its disposition and lowers the risk of metabolite-related issues and metabolic drug-drug interactions. The dual excretion pathway, involving both renal and hepato-intestinal routes, is a distinctive feature that may offer a clinical advantage, particularly in patients with compromised renal function.

The observed non-linear pharmacokinetics at higher doses in dogs and monkeys underscores the importance of thorough dose-range finding studies and highlights the role of active transport mechanisms, like P-gp, in the drug's disposition. These preclinical findings are invaluable for guiding the design of human clinical trials, aiding in the selection of a safe starting dose, and predicting the pharmacokinetic behavior of carmegliptin in humans. Further investigation into the specific transporters involved and their potential for clinical drug-drug interactions is a logical next step in the development process.

References

  • ResearchGate. (2025, August 29). Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys | Request PDF. Available from: [Link]

  • Taylor & Francis. (2010, September 24). Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys. Available from: [Link]

  • PubMed. (2003, October 15). Metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and monkeys with selective carbamoyl glucuronidation of the primary amine in dogs. Available from: [Link]

  • ResearchGate. Carmegliptin: Summary of pharmacokinetic parameters on days 1, 10, and 15. Available from: [Link]

  • ResearchGate. Discovery of carmegliptin: A potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Available from: [Link]

  • BioRxiv. (2024, July 5). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes. Available from: [Link]

  • IJCPS. (2025, September 15). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. Available from: [Link]

  • PubMed. (2010, February 1). Discovery of carmegliptin: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Available from: [Link]

  • ResearchGate. Disposition of the new antidiabetic agent pioglitazone in rats, dogs, and monkeys. Available from: [Link]

  • MSD Veterinary Manual. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. Available from: [Link]

  • Waters. (2025, December 22). Quantification of Semaglutide in Human Plasma Using a Benchtop Multi-reflecting Time-of-Flight Mass Spectrometer. Available from: [Link]

  • PMC. (2021, February 16). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. Available from: [Link]

  • PMC. Green evaluation of human plasma levels of metformin, linagliptin, and empagliflozin using HPLC and HPTLC methods: a pharmacokinetic study. Available from: [Link]

  • ResearchGate. (2013, February 23). Pharmacokinetic disposition of anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in rats and dogs. Available from: [Link]

  • PubMed. Comparative studies of drug-metabolizing enzymes in dog, monkey, and human small intestines, and in Caco-2 cells. Available from: [Link]

  • FDA. In Vitro and In Vivo Correlations: Applications in Animal Drug Development and Regulation. Available from: [Link]

  • PubMed. (2004, December 15). Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor. Available from: [Link]

  • Charles River. Veterinary pharmacology in the pharmaceutical industry. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Carmegliptin Dihydrochloride

Abstract This application note presents a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of carmegliptin dihydrochloride in bulk drug and pharmaceutical dosage forms. The described methodology is grounded in a systematic approach, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document provides a detailed protocol, from initial method development and optimization to full validation, ensuring the method's suitability for its intended purpose in a quality control environment. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a thorough understanding of the method's scientific basis.

Introduction

Carmegliptin is a potent and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones.[1][2] By inhibiting DPP-4, carmegliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an effective therapeutic agent for the management of type 2 diabetes mellitus.[2] Accurate and reliable quantification of carmegliptin dihydrochloride is paramount for ensuring the quality, safety, and efficacy of the final drug product.

High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).[3] This application note details a systematic approach to developing a stability-indicating RP-HPLC method for carmegliptin dihydrochloride, a method capable of separating the active ingredient from its degradation products and potential impurities.

Physicochemical Properties of Carmegliptin Dihydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to the logical development of an HPLC method.[4]

Table 1: Physicochemical Properties of Carmegliptin Dihydrochloride

PropertyValueSource
Chemical Name(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one;dihydrochloride
Molecular FormulaC₂₀H₃₀Cl₂FN₃O₃
Molecular Weight450.4 g/mol
AppearanceWhite crystalline solid
SolubilityHighly water-soluble
pKaEstimated to have basic pKa values due to the presence of amine functional groups. A precise experimental value is not readily available.Inferred from structure
UV AbsorptionExpected to have a UV maximum in the range of 260-280 nm based on the aromatic chromophore.Inferred from structure and similar compounds

The presence of basic amine groups and its formulation as a dihydrochloride salt indicate that the molecule's ionization state will be pH-dependent. This is a critical consideration for controlling retention and peak shape in reversed-phase chromatography.

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression, starting with the selection of initial conditions and proceeding through a systematic optimization process.

MethodDevelopmentWorkflow cluster_initial Initial Parameter Selection cluster_optimization Method Optimization cluster_final Final Method Column Column Selection (C18) BufferpH Buffer pH Adjustment Column->BufferpH MobilePhase Mobile Phase Selection (Buffer + Organic) MobilePhase->BufferpH Wavelength Detection Wavelength (UV Scan) OptimizedMethod Optimized Chromatographic Conditions Wavelength->OptimizedMethod OrganicRatio Organic Modifier Ratio BufferpH->OrganicRatio FlowRate Flow Rate Adjustment OrganicRatio->FlowRate FlowRate->OptimizedMethod

Caption: A logical workflow for HPLC method development.

Initial Chromatographic Conditions

Based on the physicochemical properties of carmegliptin and experience with similar DPP-4 inhibitors, a reversed-phase HPLC method is the most suitable approach.

  • Column Selection: A C18 column is a good starting point due to its versatility and ability to retain moderately polar to non-polar compounds. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is appropriate for reversed-phase chromatography.

    • Aqueous Component: Given that carmegliptin is a basic compound, a buffer is essential to control the pH of the mobile phase and ensure consistent retention times and symmetrical peak shapes. A phosphate or acetate buffer in the pH range of 3-6 is a logical starting point. Controlling the pH below the pKa of the amine groups will ensure the analyte is in a single ionic form.

    • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be considered as an alternative.

  • Detection Wavelength: A UV detector is suitable for carmegliptin due to the presence of a chromophore in its structure. An initial UV scan of a dilute solution of carmegliptin in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. Based on structurally similar compounds like sitagliptin, a starting wavelength around 267 nm is reasonable.

Method Optimization

Once initial chromatograms are obtained, the method can be optimized to achieve the desired separation characteristics, including good resolution, symmetrical peak shape, and a reasonable run time.

  • Buffer pH: The pH of the mobile phase is a critical parameter for basic compounds. Varying the pH can significantly impact retention time and peak shape. A pH study should be conducted to find the optimal pH that provides good retention and minimizes peak tailing.

  • Organic Modifier Ratio: The percentage of the organic modifier in the mobile phase controls the retention time of the analyte. Increasing the organic content will decrease the retention time, while decreasing it will increase retention. The ratio should be adjusted to achieve a retention time that allows for good separation from any potential impurities without being excessively long.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. It can be adjusted to optimize the run time and efficiency.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Carmegliptin Dihydrochloride Reference Standard: Of known purity.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

Preparation of Solutions
  • Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase before use.

  • Diluent: A mixture of buffer and acetonitrile in a 50:50 (v/v) ratio is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of carmegliptin dihydrochloride reference standard and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters for Carmegliptin Dihydrochloride

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase0.02 M Potassium Dihydrogen Phosphate (pH 4.0) : Acetonitrile (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection WavelengthTo be determined by UV scan (start at 270 nm)
Injection Volume10 µL
Run Time10 minutes

Method Validation Protocol

The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4]

ValidationProcess Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ SystemSuitability System Suitability Validation->SystemSuitability

Caption: Key parameters for HPLC method validation.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the standard working solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

    • The theoretical plates should be not less than 2000.

    • The tailing factor should be not more than 2.0.

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.

  • Procedure: Subject carmegliptin dihydrochloride to stress conditions such as acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) degradation. Analyze the stressed samples and compare the chromatograms with that of an unstressed sample.

  • Acceptance Criteria: The method is considered specific if the carmegliptin peak is well-resolved from any degradation product peaks, and the peak purity of the analyte peak is acceptable.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five concentrations of carmegliptin dihydrochloride over a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be not less than 0.999.

Accuracy (Recovery)

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of carmegliptin dihydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day.

    • Acceptance Criteria: The RSD should be not more than 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Procedure: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: The RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Deliberately vary critical method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Organic phase composition (± 2%)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation

Table 3: Example Linearity Data for Carmegliptin Dihydrochloride

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
5050123503455021050226
7575432756107555075531
100100567100890100750100736
125125890126100125980125990
150151234151500151350151361
Correlation Coefficient (r²) \multicolumn{4}{c}{0.9998}
Regression Equation \multicolumn{4}{c}{y = 1005.6x + 150.3}

Table 4: Example Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.279.899.5%
100%100.5100.199.6%
120%120.3121.0100.6%
Mean Recovery \multicolumn{3}{c}{99.9% }

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a stability-indicating RP-HPLC method for the quantification of carmegliptin dihydrochloride. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and analytical scientists can implement a robust and reliable method suitable for routine quality control analysis and stability studies. The successful validation of this method in accordance with ICH guidelines will ensure the generation of accurate and precise data, contributing to the overall quality assurance of carmegliptin dihydrochloride drug products.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Carmegliptin | C20H28FN3O3 | CID 11417567. PubChem. National Institutes of Health. Available from: [Link]

  • Mattei P, et al. Discovery of carmegliptin: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry letters. 2010;20(3):1109-13. Available from: [Link]

  • CARMEGLIPTIN………….a DPP-4 inhibitor. New Drug Approvals. Available from: [Link]

  • A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). ResearchGate. Available from: [Link]

  • Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride. PMC. National Center for Biotechnology Information. Available from: [Link]

  • CARMEGLIPTIN DIHYDROCHLORIDE. Inxight Drugs. National Center for Advancing Translational Sciences. Available from: [Link]

  • Principle of Separation in HPLC. Shimadzu. Available from: [Link]

Sources

Application

Application Note: Carmegliptin Dihydrochloride Dosing Guidelines for Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Content Focus: In vivo dosing strategies, mechanistic pathways, and self-validating experimental protocols for murine models of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Content Focus: In vivo dosing strategies, mechanistic pathways, and self-validating experimental protocols for murine models of metabolic syndrome.

Scientific Rationale & Mechanistic Overview

Carmegliptin dihydrochloride is a highly potent, reversible, and competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. Originally investigated as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM), it is now widely utilized as a precision pharmacological tool in preclinical murine models of obesity, insulin resistance, and metabolic syndrome [1].

The Causality of the Incretin Axis

In healthy physiology, nutrient ingestion triggers the intestinal secretion of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones travel to the pancreas to stimulate glucose-dependent insulin secretion while simultaneously suppressing glucagon release. However, their endogenous half-life is extremely brief (< 2 minutes) due to rapid proteolytic cleavage by the ubiquitous enzyme DPP-4 [1].

By administering carmegliptin, researchers competitively block the active site of DPP-4. This inhibition prevents the degradation of GLP-1 and GIP, amplifying their physiological half-life and enhancing downstream beta-cell signaling [2]. Because this mechanism relies on nutrient-stimulated incretin release, carmegliptin improves glycemic control without the high risk of hypoglycemia associated with direct insulin secretagogues.

Pathway Food Nutrient Ingestion Incretins GLP-1 & GIP Release Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate ActiveIncretins Active Incretins Incretins->ActiveIncretins Endogenous InactiveIncretins Inactive Metabolites DPP4->InactiveIncretins Cleavage Carmegliptin Carmegliptin Carmegliptin->DPP4 Inhibits Pancreas Pancreatic β-cells ActiveIncretins->Pancreas Insulin Insulin Secretion ↑ Pancreas->Insulin

Mechanism of carmegliptin-mediated DPP-4 inhibition and incretin preservation.

Pharmacokinetic Profile & Quantitative Data

To design a robust in vivo dosing strategy, it is critical to understand carmegliptin's physicochemical properties. The compound is highly resistant to hepatic metabolism across species and is a known substrate for the P-glycoprotein (Mdr1/MDR1) efflux transporter [3]. Furthermore, its high selectivity (>100-fold) over related proteases like DPP-8 and DPP-9 minimizes off-target immunosuppressive and toxicological effects [4].

Table 1: Key Pharmacological Parameters of Carmegliptin

ParameterValue / CharacteristicMechanistic Implication
Target Dipeptidyl peptidase-4 (DPP-4)Primary driver of incretin degradation.
IC50 (In Vitro) 6.8 nM – 18.0 nMIndicates high potency; requires low doses for target saturation[4][5].
Selectivity >100-fold over DPP-8 / DPP-9Prevents off-target toxicity in chronic murine studies[4].
Bioavailability ~87% (Species dependent)Excellent suitability for oral gavage (p.o.) administration[5].
Clearance Route Renal / Fecal (Unchanged)Minimal hepatic metabolism ensures stable plasma concentrations[3].

Dosing Guidelines & Formulation

Vehicle Selection

Carmegliptin dihydrochloride is highly water-soluble. For murine models, the recommended vehicle is 0.5% Methylcellulose (MC) in distilled water or 0.9% physiological saline .

  • Preparation: Dissolve the required mass of the compound in the vehicle and vortex for 1-2 minutes until a clear solution is formed. Prepare fresh daily to guarantee structural stability and consistent dosing.

Recommended Dosing Regimens
  • Acute Dosing (e.g., OGTT): 1.0 to 10.0 mg/kg via oral gavage (p.o.). A standard effective dose for acute glycemic improvement in Diet-Induced Obese (DIO) mice is 3.0 mg/kg [4].

  • Chronic Dosing (e.g., Beta-cell preservation): 3.0 to 20.0 mg/kg once daily (q.d.) via oral gavage. Higher doses (up to 20 mg/kg) have been successfully utilized in severe insulin-resistant models (e.g., ZFR rats or db/db mice) over 7 to 28 days to maintain euglycemia [5].

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in DIO Mice

The OGTT is a self-validating system designed to measure the acute in vivo efficacy of DPP-4 inhibitors.

Causality Check: Why fast the mice? Fasting depletes endogenous circulating glucose and establishes a stable baseline. Why dose carmegliptin at t = -30 minutes? This pre-incubation period allows the compound to be absorbed and reach peak plasma concentration ( Cmax​ ), ensuring that the DPP-4 enzyme is fully inhibited before the glucose challenge stimulates incretin release [6].

Step-by-Step Methodology:

  • Acclimatization & Fasting: Fast the DIO mice for exactly 6 hours (morning fast). This duration ensures baseline euglycemia without inducing starvation-related catabolism or severe stress. Provide water ad libitum.

  • Baseline Measurement (t = -30 min): Perform a minor tail vein nick. Measure baseline blood glucose using a calibrated handheld glucometer.

  • Compound Administration: Administer carmegliptin (3.0 mg/kg) or the vehicle control (0.5% MC) via oral gavage using a standard 10 mL/kg dosing volume.

  • Incubation: Return the mice to their home cages for 30 minutes to allow for compound absorption.

  • Glucose Challenge (t = 0 min): Administer a glucose solution (2.0 g/kg) via oral gavage to all cohorts.

  • Kinetic Sampling: Measure blood glucose from the tail vein at t = 15, 30, 60, and 120 minutes post-glucose challenge.

  • Validation & Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion. The protocol is validated if the vehicle group shows a standard hyperglycemic spike, while the carmegliptin group demonstrates a significantly blunted AUC.

Workflow Fast Fast Mice (6 hrs) Baseline Baseline Glucose (t = -30 min) Fast->Baseline Dose Carmegliptin p.o. (t = -30 min) Baseline->Dose Glucose Glucose Challenge (t = 0 min) Dose->Glucose Measure Blood Glucose (15-120 min) Glucose->Measure

Step-by-step experimental workflow for the in vivo Oral Glucose Tolerance Test.

Protocol 2: Chronic Efficacy & Beta-Cell Preservation

This protocol evaluates the long-term metabolic benefits of carmegliptin, specifically its ability to preserve pancreatic function in diabetic models.

  • Model Selection: Utilize male db/db mice (leptin receptor deficient) aged 6-8 weeks, as they exhibit progressive beta-cell failure [5].

  • Dosing: Administer carmegliptin (10.0 mg/kg p.o.) or vehicle daily for 28 consecutive days.

  • In-Life Monitoring: Record body weight and fasting blood glucose twice weekly. (Note: DPP-4 inhibitors are typically weight-neutral).

  • Endpoint Analysis (Day 28): Euthanize the animals. Collect plasma using EDTA tubes containing a DPP-4 inhibitor cocktail to prevent post-mortem incretin degradation. Quantify active GLP-1 and insulin levels via ELISA.

  • Histology: Harvest the pancreas, fix in 10% neutral buffered formalin, and perform immunohistochemical staining for insulin (beta-cells) and glucagon (alpha-cells) to quantify islet architecture and beta-cell mass preservation.

References

  • Physiology, pharmacology and prospects for dipeptidilpeptidase-4 inhibitors use Фармация и фармакология (Pharmacy & Pharmacology) URL: [Link]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys ResearchGate URL: [Link]

  • Interaction potential of Carmegliptin with P-glycoprotein (Pgp) transporter in healthy volunteers Taylor & Francis Online URL:[Link]

  • Medicinal Chemistry: DPP-4 Inhibitors Ovid URL:[Link]

Sources

Method

Application Note: Solvent Selection and Preparation Protocols for Carmegliptin Dihydrochloride Stock Solutions

Introduction Carmegliptin is a highly potent, selective, and long-acting non-peptidomimetic inhibitor of dipeptidyl peptidase-4 (DPP-4), extensively investigated for the management of type 2 diabetes mellitus. By inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carmegliptin is a highly potent, selective, and long-acting non-peptidomimetic inhibitor of dipeptidyl peptidase-4 (DPP-4), extensively investigated for the management of type 2 diabetes mellitus. By inhibiting DPP-4, carmegliptin prevents the rapid enzymatic degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Peptide (GIP), thereby enhancing glucose-dependent insulin secretion[1].

In in vitro pharmacological profiling—particularly in fluorometric enzyme inhibition assays using recombinant human DPP-4—the accuracy of the IC₅₀ determination relies entirely on the integrity of the compound stock[2]. Carmegliptin is frequently supplied as a dihydrochloride salt . While this salt form significantly enhances the compound's thermodynamic solubility in aqueous media compared to its free base, preparing long-term master stock solutions in water introduces risks of hydrolytic degradation and microbial contamination. This application note details the causality behind solvent selection, provides a self-validating protocol for stock preparation, and outlines quality control measures to ensure consistent potency across assay batches.

Rationale for Solvent Selection

The selection of a solvent for carmegliptin dihydrochloride must balance solubility capacity , chemical stability , and assay compatibility .

  • Anhydrous Dimethyl Sulfoxide (DMSO): DMSO is the gold standard for preparing the master stock solution (typically at 10 mM)[2]. Anhydrous DMSO prevents the acid/base hydrolysis and oxidative degradation that can occur when the compound is stored in aqueous environments for prolonged periods.

  • Aqueous Assay Buffers (e.g., Tris-HCl, HEPES): While the dihydrochloride salt readily dissolves in water, aqueous buffers should be strictly reserved for working dilutions prepared immediately prior to the assay.

  • The 1% DMSO Threshold: Recombinant DPP-4 is sensitive to organic solvents. High concentrations of DMSO will denature the enzyme and can quench the fluorescent signal of substrates like Gly-Pro-AMC. Therefore, intermediate dilutions must be designed so that the final DMSO concentration in the assay well never exceeds 1% (v/v)[2].

Quantitative Solubility Profile
SolventSolubility LimitRecommended Stock ConcentrationStorage SuitabilityPros / Cons
Anhydrous DMSO > 20 mM10 mMExcellent (-20°C to -80°C)Pros: Prevents hydrolysis; prevents microbial growth.Cons: Hygroscopic; must be kept tightly sealed.
Water / Aqueous Buffer > 10 mM (due to di-HCl salt)Not recommended for master stockPoor (Prepare fresh daily)Pros: Highly compatible with DPP-4 enzyme.Cons: Prone to thermal/hydrolytic degradation over time[2].
Ethanol (Absolute) ~ 5 mM1 mM - 5 mMModerate (-20°C)Pros: Alternative if DMSO is incompatible.Cons: Lower solubility limit; volatile, leading to concentration shifts.

Workflow and Pathway Visualizations

To contextualize the preparation workflow and the downstream biological target, the following diagrams map the physical preparation steps and the pharmacological mechanism of action.

Workflow A Carmegliptin Dihydrochloride (Solid Powder) B Equilibrate to Room Temp (Desiccator, 30 mins) A->B C Weighing (Analytical Balance) B->C D Dissolution in Anhydrous DMSO (Target: 10 mM) C->D E Vortex & Sonication (Visual confirmation of clarity) D->E F Aliquotting (Single-use amber vials) E->F G Long-Term Storage (-20°C or -80°C) F->G H Working Dilution in Assay Buffer (Final DMSO < 1%) G->H

Workflow for the preparation and storage of carmegliptin dihydrochloride stock solutions.

Pathway Incretins Active GLP-1 & GIP (Incretin Hormones) DPP4 DPP-4 Enzyme (Dipeptidyl Peptidase-4) Incretins->DPP4 Substrate Insulin Insulin Secretion (Pancreatic β-Cells) Incretins->Insulin Stimulates Inactive Inactive GLP-1 & GIP (Cleaved Peptides) DPP4->Inactive Degradation Carmegliptin Carmegliptin di-HCl (DPP-4 Inhibitor) Carmegliptin->DPP4 Inhibits

Mechanism of action of carmegliptin via DPP-4 inhibition and incretin preservation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a physical or analytical checkpoint to ensure the integrity of the carmegliptin dihydrochloride stock.

Phase 1: Preparation of 10 mM Master Stock in DMSO
  • Equilibration: Remove the carmegliptin dihydrochloride vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which introduces water into the hygroscopic DMSO stock, accelerating future degradation[2].

  • Weighing: Accurately weigh the required amount of powder using a calibrated analytical balance (e.g., ~4.07 mg for 1 mL of a 10 mM solution, adjusting for the exact molecular weight of the specific dihydrochloride batch and its purity/hydration state).

  • Dissolution: Add the calculated volume of high-purity anhydrous DMSO (≥99.9%, water ≤0.005%) to the vial.

  • Homogenization: Vortex the solution for 30–60 seconds. If particulates remain, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes. Self-Validation Check: The solution must be completely clear and colorless to pale yellow under a bright light. Any turbidity indicates incomplete dissolution or impurities.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in amber or opaque microcentrifuge tubes to protect from photolytic degradation[2].

  • Storage: Store aliquots immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause solute precipitation and concentration gradients.

Phase 2: Preparation of Working Solutions for in vitro Assays
  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution (in DMSO): Perform a serial dilution (e.g., 10-fold or 3-fold steps) of the carmegliptin stock in DMSO to create a concentration curve (e.g., from 10 mM down to 10 pM)[2]. Causality: Performing the initial serial dilution in DMSO prevents compound crash-out that can occur if concentrated hydrophobic intermediates are mixed directly into aqueous buffers.

  • Final Aqueous Dilution: Dilute each DMSO intermediate 1:100 into the final Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Example: Add 1 µL of the DMSO intermediate to 99 µL of Assay Buffer.

    • Self-Validation Check: This guarantees the final DMSO concentration is exactly 1.0%, maintaining the structural integrity and catalytic activity of the recombinant DPP-4 enzyme[2].

Quality Control and Troubleshooting

To ensure consistent potency across different batches and prolonged storage periods, implement the following QC measures:

  • HPLC-UV Verification: If an aliquot has been stored for > 6 months, verify its concentration and purity using HPLC-UV before use. Carmegliptin is susceptible to oxidative and thermal degradation under extreme stress (e.g., 105°C or 3% H₂O₂)[2]. The appearance of secondary peaks on the chromatogram indicates stock degradation.

  • Enzyme Activity Controls: Always run a positive control (uninhibited DPP-4 enzyme + 1% DMSO) and a blank (buffer + 1% DMSO) on every assay plate to establish the maximum fluorescence baseline and background noise, respectively[2]. If the positive control signal drops significantly, suspect enzyme degradation or DMSO concentrations exceeding the 1% threshold.

References

  • TDX (Tesis Doctorals en Xarxa). COMPUTATIONAL APPROACHES FOR THE CHARACTERIZATION OF THE DIPEPTIDYL PEPTIDASE IV INHIBITION: APPLICATIONS TO DRUG DISCOVERY. Retrieved from:[Link]

  • Ovid / Future Medicinal Chemistry. Medicinal Chemistry of Dipeptidyl Peptidase-4 Inhibitors. Retrieved from: [Link]

Sources

Application

Application Note: A High-Sensitivity LC-MS/MS Method for the Pharmacokinetic Analysis of Carmegliptin and the Investigation of its Metabolic Profile in Biological Matrices

Abstract This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carmegliptin and the comprehensive screening of its potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carmegliptin and the comprehensive screening of its potential metabolites in biological matrices such as human plasma and urine. Carmegliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes.[1][2] Preclinical data indicate that carmegliptin is highly resistant to metabolism and is predominantly excreted as the parent compound.[3][4][5][6] Therefore, the primary objective of this analytical method is to provide a validated protocol for accurately determining the pharmacokinetic profile of the parent drug while simultaneously performing the necessary due diligence to screen for any metabolites that may be present, in accordance with regulatory guidelines such as the FDA's "Metabolites in Safety Testing" (MIST) criteria.[7][8][9] The described workflow employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using either a triple quadrupole mass spectrometer for targeted quantification or a high-resolution mass spectrometer (HRMS) for metabolite discovery.

Introduction: The Analytical Imperative for Carmegliptin

Carmegliptin is a selective DPP-4 inhibitor that functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] This action enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[10][11]

During drug development, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate a thorough understanding of a drug's metabolic fate.[8][12] The MIST guidance, for instance, requires that any human metabolite comprising more than 10% of the total drug-related exposure at steady state be identified and evaluated for safety.[7][9]

While extensive preclinical studies on rats, dogs, and monkeys have shown that carmegliptin is metabolically stable and largely excreted unchanged, a validated, high-sensitivity analytical method is essential to confirm this profile in human studies.[3][4][5] The challenge is not to characterize a complex metabolic pathway, but rather to definitively demonstrate the absence of significant metabolites and to provide precise quantification of the parent drug. This application note provides the framework and detailed protocols to achieve this with confidence.

Scientific Rationale and Experimental Design

The experimental design is predicated on carmegliptin's known high metabolic stability. The core hypothesis is that the parent drug will account for the vast majority of the drug-related material in circulation and excretion.

3.1 Choice of Analytical Platform: LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry is the definitive technology for this application due to its unparalleled sensitivity, specificity, and versatility.[13][14]

  • For Quantification: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. It provides exceptional sensitivity and selectivity for quantifying the target analyte in a complex biological matrix.[7][13][15]

  • For Metabolite Screening: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal. Its ability to provide accurate mass measurements (<5 ppm) allows for the determination of elemental compositions for both the parent drug and any potential, unknown metabolites, which is a critical step in their identification.[16][17][18]

3.2 Sample Preparation Strategy: Simplicity and Efficiency Given the need for a high-throughput and reproducible method, a simple protein precipitation (PPT) protocol is selected for plasma samples. This technique effectively removes the majority of interfering proteins with minimal sample manipulation, ensuring high recovery of the analyte.[19][20][21] For urine samples, which have a low protein content, a straightforward "dilute-and-shoot" approach is sufficient.[22]

3.3 Internal Standard Selection: Ensuring Data Integrity The use of a stable isotope-labeled (SIL) internal standard (e.g., carmegliptin-d4) is strongly recommended. A SIL internal standard co-elutes with the analyte and exhibits nearly identical behavior during extraction and ionization, thereby compensating for matrix effects and ensuring the highest level of quantitative accuracy and precision.[7][15]

Detailed Protocols and Methodologies

Protocol 1: Sample Preparation

4.1.1 Plasma Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

  • Aliquot 100 µL of plasma into the labeled tubes.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL carmegliptin-d4).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins. The acid helps to stabilize the analyte.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

4.1.2 Urine Sample Preparation (Dilute and Shoot)

  • Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any sediment.

  • In a clean tube or well, combine 50 µL of the urine supernatant with 440 µL of mobile phase A (see section 4.2.1) and 10 µL of the internal standard working solution.

  • Vortex to mix.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

4.2.1 Liquid Chromatography (LC) Parameters

Parameter Condition Rationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm Provides excellent retention and peak shape for carmegliptin.[15]
Mobile Phase A 0.1% Formic Acid in Water Acidifier for improved peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for analyte elution.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column.
Column Temp. 40°C Ensures reproducible retention times.
Injection Vol. 5 µL
Gradient Time (min) %B
0.0 5
0.5 5
3.0 95
4.0 95
4.1 5

| | 5.0 | 5 |

4.2.2 Mass Spectrometry (MS) Parameters

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Carmegliptin contains basic amines that are readily protonated.
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| Gas Flow | Instrument Dependent | Optimize for best signal. |

4.2.3 MS/MS Parameters for Quantification (Triple Quadrupole) The following MRM transitions are based on the molecular weight of carmegliptin (377.5 g/mol ).[23] The exact fragment ions should be determined by infusing the compound and optimizing collision energy.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Carmegliptin 378.2Optimize50
Carmegliptin (Confirming) 378.2Optimize50
Carmegliptin-d4 (IS) 382.2Optimize50

Data Analysis and Interpretation

Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The concentration of carmegliptin in the unknown samples is then calculated from this curve. The method should be validated according to regulatory guidelines for accuracy, precision, linearity, and stability.[1][15]

Metabolite Screening and Identification

This workflow is designed for HRMS data.

metabolite_screening_workflow cluster_acquisition Data Acquisition (HRMS) cluster_processing Data Processing cluster_identification Identification & Confirmation A1 Acquire Data for Blank Matrix P1 Peak Detection & Alignment A1->P1 A2 Acquire Data for Test Sample A2->P1 P2 Background Subtraction (Test vs. Blank) P1->P2 I1 Filter by Predicted Mass P2->I1 P3 Metabolite Prediction (Common Mass Shifts) P3->I1 informs I2 Analyze MS/MS Spectrum (Fragmentation Pattern) I1->I2 I3 Confirm Elemental Composition I2->I3

Caption: Workflow for non-targeted metabolite screening using HRMS data.

  • Data Mining: Process the raw HRMS data using software that can perform background subtraction to filter out endogenous matrix components and identify peaks unique to the dosed samples.

  • Mass Shift Analysis: Search the filtered data for potential metabolites by looking for specific mass shifts from the parent drug's accurate mass. This is a key step in drug metabolite profiling.[16][18]

Table 1: Common Biotransformations and Corresponding Mass Shifts

BiotransformationMass Shift (Da)Elemental Composition Change
Oxidation+15.9949+O
Hydroxylation+15.9949+O
Dehydrogenation-2.0156-2H
N-dealkylationVariesVaries
Glucuronidation+176.0321+C₆H₈O₆
Sulfation+79.9568+SO₃
  • Structural Elucidation: For any potential metabolite peaks detected, analyze the corresponding high-energy (MS/MS) spectra. The fragmentation pattern should be compared to that of the parent drug to identify the site of metabolic modification. The accurate mass of the fragment ions provides further confidence in the structural assignment.[17]

Expected Results and Conclusion

Based on existing preclinical data, the analysis of human plasma and urine samples following carmegliptin administration is expected to show:

  • The predominant drug-related peak corresponds to unchanged carmegliptin.

  • The concentration of any detected metabolites will be significantly below the 10% MIST threshold.[3][4][5]

The overall analytical workflow is depicted below.

analytical_workflow Sample Receive Biological Sample (Plasma or Urine) Prep Sample Preparation (Protein Precipitation or Dilution) Sample->Prep LC LC Separation (Reversed-Phase C18) Prep->LC MS MS Detection (ESI+, QqQ or HRMS) LC->MS Data Data Processing MS->Data Quant Quantification of Carmegliptin (Calibration Curve) Data->Quant MetScreen Metabolite Screening (Mass Shift Analysis) Data->MetScreen Report Final Report (PK Profile & Metabolic Fate) Quant->Report MetScreen->Report

Caption: Overall analytical workflow for carmegliptin analysis.

References

  • Taylor & Francis. (2010, September 24). Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys. [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012, March 30). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry. [Link]

  • Analytical Methods. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. [Link]

  • ResearchGate. (2025, August 29). Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys | Request PDF. [Link]

  • ResearchGate. Carmegliptin: Summary of pharmacokinetic parameters on days 1, 10, and 15. [Link]

  • Drug Discovery World. (2012, December 18). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]

  • Taylor & Francis Online. (2010, September 24). Full article: Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys. [Link]

  • Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]

  • National Center for Biotechnology Information. (2011, July 18). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. [Link]

  • Organomation. Metabolomics Sample Preparation. [Link]

  • PubMed. (2025, July 16). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. [Link]

  • ResearchGate. Development, validation and application of a liquid chromatography–tandem mass spectrometry method for the activity and inhibition of DPP-4 | Request PDF. [Link]

  • Taylor & Francis. (2022, March 7). Development, Validation and Application of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Activity and Inhibition of DPP-4. [Link]

  • ResearchGate. (2010, February). Discovery of carmegliptin: A potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. [Link]

  • National Center for Biotechnology Information. (2014, June 17). Interaction potential of Carmegliptin with P-glycoprotein (Pgp) transporter in healthy volunteers. [Link]

  • National Center for Biotechnology Information. (2012, June 1). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. [Link]

  • Diva Portal. (2024, March 22). Metabolite Profiling of Drugs using Mass Spectrometry. [Link]

  • New Drug Approvals. (2014, September 18). CARMEGLIPTIN………….a DPP-4 inhibitor. [Link]

  • National Center for Biotechnology Information. (2018, August 9). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. Co-crystal structure of carmegliptin bound in the human DPP-4 active site (PDB 3kwf). [Link]

  • Inxight Drugs. CARMEGLIPTIN DIHYDROCHLORIDE. [Link]

  • Agilent Technologies. Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

  • LCGC International. (2015, August 1). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. [Link]

  • RSC Publishing. (2020, July 29). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. [Link]

  • PubChem - NIH. Carmegliptin. [Link]

  • Future Science. A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. [Link]

  • U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • Longdom Publishing. Identification of Novel Metabolic Pathways of Sitagliptin (STG) b. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Carmegliptin Dihydrochloride Stability in DMSO

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that maintaining the chemical integrity of your active pharmaceutical ingredients (APIs) is the foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that maintaining the chemical integrity of your active pharmaceutical ingredients (APIs) is the foundation of reproducible research.

Carmegliptin (also known as RO-4876904) is a potent, long-acting, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), widely utilized in metabolic and type 2 diabetes research[1][2]. In preclinical settings, Carmegliptin is frequently supplied as a dihydrochloride salt to enhance its solid-state stability and aqueous solubility[3]. For in vitro assays, researchers typically prepare concentrated stock solutions in dimethyl sulfoxide (DMSO)[4]. However, maintaining these solutions at room temperature introduces critical stability variables that can compromise assay reproducibility and lead to false-negative results.

Mechanistic Causality of Instability in DMSO

While DMSO is an excellent polar aprotic solvent capable of dissolving complex molecules, it is highly hygroscopic[4]. When a DMSO stock solution of Carmegliptin dihydrochloride is left at room temperature, it rapidly absorbs atmospheric moisture. The introduction of water into the anhydrous DMSO environment triggers two primary degradation pathways:

  • Micro-pH Shifts & Salt Dissociation: The dihydrochloride salt dissociates in the absorbed water, creating a localized acidic environment. Depending on the exact micro-pH, this can either catalyze the degradation of the pyrrolidinone ring over prolonged periods or cause the compound to convert to its less soluble free-base form, leading to precipitation[3].

  • Solubility Exceedance via Thermal Fluctuation: Pure DMSO has a relatively high freezing point of 18.5 °C[5]. In climate-controlled laboratories, ambient temperatures often fluctuate around this point, causing microscopic freeze-thaw cycles. This phase-change instability leads to solute exclusion, concentration gradients, and irreversible precipitation of the compound[5].

G A Carmegliptin diHCl in Anhydrous DMSO B Ambient Air Exposure (Room Temperature) A->B C Hygroscopic Moisture Absorption B->C Rapid uptake E Solute Exclusion (Temp near 18.5°C) B->E Temp fluctuations D Salt Dissociation & Micro-pH Shift C->D F Precipitation & Loss of Potency D->F E->F

Mechanistic pathways of Carmegliptin degradation in DMSO at room temperature.

Quantitative Stability Profile

Broad-scale studies on the stability of pharmaceutical compounds in 20 mM DMSO solutions at room temperature demonstrate a predictable degradation curve[6]. For highly polar salts like Carmegliptin dihydrochloride, maintaining absolute anhydrous conditions is critical.

Table 1: Expected Stability Profile of Carmegliptin in 20 mM DMSO

Storage ConditionTime in StorageExpected Compound Integrity (%)Primary Risk Factor
Room Temperature (22°C)Day 0 (Fresh)> 99%None
Room Temperature (22°C)3 Months~ 92%Moisture absorption, oxidation
Room Temperature (22°C)6 Months~ 83%Hydrolysis, micro-precipitation
Room Temperature (22°C)12 Months~ 52%Severe chemical degradation
Frozen (-20°C, Aliquoted)12 Months> 98%Freeze-thaw cycles (if not aliquoted)

Note: Data extrapolated from high-throughput screening stability models for DMSO-solubilized compounds[6].

Troubleshooting & FAQs

Q1: My Carmegliptin DMSO stock solidified on the benchtop. Is it ruined? A1: Not necessarily. Pure DMSO freezes at 18.5 °C[5]. If your laboratory is heavily air-conditioned, the solvent will naturally crystallize. You can rescue the solution by gently warming it in a 37 °C water bath for 5–10 minutes until fully liquefied[7]. However, do not routinely store it at room temperature, as repeated phase changes will force the Carmegliptin out of solution.

Q2: I observe a white precipitate in my room-temperature DMSO stock that won't redissolve. What happened? A2: This is a classic sign of moisture contamination. As DMSO absorbs water from the air, the solubility dynamics change. The dihydrochloride salt may convert to the less soluble free base form due to localized pH changes, causing it to crash out[3]. If warming to 37 °C does not redissolve the precipitate, the stock must be discarded, as the exact concentration is no longer reliable.

Q3: Can I store the working dilutions (e.g., in aqueous assay buffer) at room temperature? A3: No. Once diluted into an aqueous buffer, Carmegliptin is subject to pH-dependent stability issues. At alkaline pH, the free base is highly insoluble; at acidic pH, it is more soluble but susceptible to hydrolysis over time[3]. Aqueous working solutions should be prepared fresh daily and kept on ice during the experiment.

Self-Validating Experimental Protocol: Preparation & Quality Control

To ensure absolute scientific integrity and eliminate false negatives in your DPP-4 inhibition assays, follow this self-validating workflow for preparing and storing Carmegliptin dihydrochloride. Every step is designed to prevent moisture ingress and verify compound potency.

Phase 1: Anhydrous Preparation
  • Equilibration: Allow the lyophilized Carmegliptin dihydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents condensation from forming on the cold powder.

  • Dissolution: Reconstitute the powder using strictly anhydrous, low-endotoxin DMSO (≥99.9% purity) to create a 10 mM stock solution[4].

  • Aliquoting: Immediately divide the stock into 10–20 µL single-use aliquots in amber, tightly sealed microcentrifuge tubes to protect from light and ambient moisture[3][8].

  • Storage: Flash-freeze the aliquots and store them at -20 °C or -80 °C.

Phase 2: Assay Integration & Quality Control (Self-Validation)
  • Thawing: Thaw a single aliquot at room temperature immediately before the assay. Discard any unused portion; never subject the stock to a freeze-thaw cycle[8].

  • Validation Step: Before running the full experimental cohort, validate the structural integrity of the stock by running a rapid fluorometric DPP-4 enzymatic assay with a positive control[8].

    • Self-Validation Check: Calculate the IC50 of your stock. If the calculated IC50 deviates significantly from the expected ~6.8 nM[9], the stock has degraded or precipitated. This assay acts as a biological validation of your chemical handling protocol.

G N1 Equilibrate Powder in Desiccator N2 Dissolve in Anhydrous DMSO N1->N2 N3 Aliquot into Single-Use Vials N2->N3 N4 Store at -20°C (Avoid Moisture) N3->N4 N5 Thaw Single Aliquot Prior to Assay N4->N5 On demand N6 Validate IC50 via DPP-4 Assay N5->N6 Quality Control

Self-validating workflow for Carmegliptin DMSO stock preparation and quality control.

References

  • [6] The effect of room-temperature storage on the stability of compounds in DMSO. PubMed (NIH). 6

  • [4] Dimethyl sulfoxide (DMSO) | Aprotic Solvent. MedChemExpress. 4

  • [5] Dimethyl sulfoxide in cryopreservation: An overview. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. 5

  • [7] Exposure to dimethyl sulfoxide at 37 degrees C prior to freezing significantly improves the recovery of cryopreserved hybridoma cells. PubMed (NIH). 7

  • [1] CARMEGLIPTIN. Inxight Drugs (NCATS). 1

  • [9] Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications. 9

  • [2] Discovery of carmegliptin: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed (NIH). 2

  • [3] Carmegliptin Technical Support Center: Troubleshooting Aqueous Solubility and Stability. Benchchem. 3

  • [8] Ensuring consistent Carmegliptin potency across different batches. Benchchem. 8

Sources

Optimization

reducing background noise in carmegliptin dihydrochloride UV-Vis spectroscopy

Technical Support Center: Optimizing Carmegliptin Dihydrochloride UV-Vis Spectroscopy Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding signal-to-no...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Carmegliptin Dihydrochloride UV-Vis Spectroscopy

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding signal-to-noise (S/N) ratios when quantifying active pharmaceutical ingredients (APIs) like carmegliptin dihydrochloride. Carmegliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. Because its primary UV absorption maxima occur at 215 nm and 254 nm[2], analyzing it near the deep-UV region (215 nm) makes the assay highly susceptible to solvent cutoff interference, stray light, and Rayleigh scattering.

This guide provides field-proven, self-validating protocols and troubleshooting logic to eliminate background noise, ensuring your spectroscopic workflows meet stringent QA/QC regulatory standards[3].

Diagnostic Workflow

Before adjusting sample preparation, it is critical to systematically isolate the source of the noise. The following diagnostic logic tree will help you determine whether the background interference is optical, chemical, or computational.

TroubleshootingLogic A Observe Elevated Background Noise B Is noise uniform across all wavelengths? A->B C1 Yes: Likely Cuvette Scratch or Lamp Degraded B->C1 Uniform C2 No: Wavelength-dependent B->C2 Variable D1 Clean/Replace Cuvette Run System Suitability C1->D1 E1 High noise at <220 nm? C2->E1 F1 Solvent Cutoff Issue Switch to HPLC-grade H2O E1->F1 Yes E2 Baseline shift/scattering? E1->E2 No F2 Filter (0.45µm) & Apply 1st Derivative E2->F2 Yes

Logical troubleshooting workflow for isolating UV-Vis background noise sources.

Troubleshooting Guides (FAQs)

Q: Why is my baseline drifting upward specifically at the 215 nm detection wavelength for carmegliptin? A: This is a classic symptom of solvent cutoff interference combined with stray light. At 215 nm, many common organic solvents (like standard-grade methanol or acetonitrile) begin to absorb UV light, acting as an opaque matrix. When the solvent absorbs too much light, the detector receives very few photons, causing the photomultiplier tube (PMT) to amplify electronic noise. Causality & Fix: Switch to HPLC-grade water or strictly UV-grade methanol (cutoff <205 nm) to ensure the solvent remains transparent at the 215 nm analytical wavelength[2].

Q: My carmegliptin samples from forced degradation studies show a broad, elevated baseline across the entire spectrum. How do I fix this? A: Broad, non-specific baseline elevation is typically caused by Rayleigh scattering from colloidal particulates or insoluble degradation products, not true chemical absorbance. Scattering intensity is inversely proportional to the fourth power of the wavelength (1/λ⁴), meaning it disproportionately elevates noise in the UV region. Causality & Fix: You must physically remove the scattering centers. Pass the sample through a 0.45 µm PTFE syringe filter prior to analysis[4]. This ensures that only fully dissolved carmegliptin dihydrochloride enters the cuvette.

Q: Even after filtration and using HPLC-grade solvents, I have overlapping peaks from formulation excipients. How can I isolate the API signal? A: When physical extraction is impossible, computational resolution is required. UV-Vis spectra can be processed using mathematical derivatives to resolve overlapping absorbance peaks[5]. Causality & Fix: Apply first-derivative (dA/dλ) spectroscopy. A first derivative removes any constant background offset (like residual scattering), while a second derivative (d²A/dλ²) resolves overlapping broad bands into sharp, quantifiable peaks[6].

Advanced Signal Processing Pathway

When analyzing complex pharmaceutical matrices, raw absorbance data is rarely sufficient. Implementing chemometric signal processing is a field-standard approach to digitally reduce background interference[7].

SignalProcessing Raw Raw Spectrum (Overlapping Peaks + Drift) Smooth Savitzky-Golay Smoothing Raw->Smooth D1 1st Derivative (dA/dλ) Removes Constant Offset Smooth->D1 D2 2nd Derivative (d²A/dλ²) Removes Linear Scattering D1->D2 Output Resolved Carmegliptin Quantification Peak D2->Output

Chemometric signal processing pathway using derivative spectroscopy to isolate API signal.

Quantitative Data Presentation: Noise Thresholds & Parameters

To maintain a self-validating system, ensure your experimental parameters align with the following validated thresholds. Deviations from these targets are the primary cause of background noise.

ParameterTarget ValueImpact on Background NoiseCorrective Action
Solvent UV Cutoff < 205 nmHigh absorbance at 215 nm causes PMT noise.Use HPLC-grade Water or UV-grade Methanol.
Particulate Size < 0.45 µmRayleigh scattering causes baseline elevation.Syringe filtration (PTFE/Nylon)[4].
Photometric Noise (Blank) < 0.001 AUDegrades Limits of Detection (LOD) & LOQ.Replace deuterium lamp; realign optics.
Max Absorbance (A_max) 0.1 – 1.0 AU>1.0 AU increases stray light interference.Dilute sample or use a 1 mm path-length cuvette.

Self-Validating Experimental Protocol

Do not treat UV-Vis as a simple "point-and-shoot" technique. The following step-by-step methodology incorporates built-in validation checks to ensure causality between your prep and your results.

Step 1: System Suitability & Optical Validation

  • Action: Power on the spectrophotometer and ignite the deuterium lamp. Allow a mandatory 30-minute thermal stabilization period.

  • Validation Check: Insert two clean, empty quartz cuvettes. Run a baseline scan from 190 nm to 400 nm. The photometric noise must not exceed ±0.001 AU.

  • Causality: A fluctuating baseline in an empty chamber isolates the problem to a degrading lamp or misaligned optics, preventing you from chasing "chemical" ghosts later.

Step 2: Matrix Preparation & Blanking

  • Action: Prepare the solvent matrix (e.g., HPLC-grade water). Fill both the reference and sample cuvettes with the exact same solvent batch. Zero the instrument.

  • Causality: Using the exact same batch eliminates refractive index mismatches between the reference and sample cells, which can manifest as baseline drift.

Step 3: Sample Clarification

  • Action: Dissolve carmegliptin dihydrochloride in the solvent. Draw the solution into a sterile syringe and pass it through a 0.45 µm PTFE filter directly into the sample cuvette[4].

  • Causality: Removing undissolved API or excipients prevents light scattering, which is the #1 cause of artificial background noise in pharmaceutical formulations.

Step 4: Spectral Acquisition & Chemometric Processing

  • Action: Scan the sample from 190 nm to 400 nm. Ensure the peak at 215 nm or 254 nm[2] falls within the linear dynamic range (0.1 - 1.0 AU).

  • Action: If the baseline is elevated >0.05 AU at non-absorbing wavelengths (e.g., 350 nm), apply a first-derivative (dA/dλ) transformation using the instrument's software[5][6].

  • Causality: The derivative mathematical function converts a constant baseline offset (noise) into zero, isolating the true rate of change of the carmegliptin absorption peak.

References

  • Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques - MDPI.[Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications - Lab Manager.[Link]

  • Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction - PMC (NIH).[Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications - Technology Networks.[Link]

  • A Complete Review on UV-Visible Spectroscopic Technique - International Journal of Pharmaceutical Research and Applications.[Link]

  • Carmegliptin | C20H28FN3O3 | CID 11417567 - PubChem (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Overcome Poor Bioavailability of Carmegliptin Dihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals investigating carmegliptin dihydrochloride. This document provides in-depth troubleshooting advice, frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating carmegliptin dihydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed methodologies to address the challenges associated with its variable and often poor in vivo bioavailability.

I. Troubleshooting and FAQs

This section addresses common issues encountered during the pre-clinical development of carmegliptin dihydrochloride, focusing on its pharmacokinetic profile.

Q1: My in vivo pharmacokinetic study shows low and variable oral bioavailability for carmegliptin dihydrochloride, despite its high water solubility. What are the likely causes?

A1: While carmegliptin dihydrochloride is a highly water-soluble salt, its absorption is not primarily limited by its dissolution rate.[1][2] The observed poor bioavailability is likely attributed to two main factors:

  • Low intestinal permeability: Carmegliptin has been shown to have inherently low cell permeability.[3]

  • P-glycoprotein (P-gp) efflux: Carmegliptin is a substrate for the P-gp efflux transporter (also known as MDR1).[3] This transporter actively pumps the drug out of intestinal cells back into the gut lumen, thereby reducing its net absorption into the bloodstream.

Q2: How can I confirm if P-gp efflux is the primary reason for the poor absorption of my carmegliptin formulation?

A2: You can perform an in vivo study in which carmegliptin is co-administered with a known P-gp inhibitor, such as verapamil.[3] A significant increase in the area under the curve (AUC) and maximum plasma concentration (Cmax) of carmegliptin in the presence of the inhibitor would strongly suggest that P-gp efflux is a major limiting factor.[3]

Q3: My formulation shows precipitation upon dilution in simulated intestinal fluids. What could be the cause and how can I address it?

A3: Although the dihydrochloride salt is water-soluble, the free base of carmegliptin may have lower aqueous solubility.[1] The pH of the intestinal environment can influence the equilibrium between the salt and the free base. If the local pH rises, the less soluble free base may precipitate. To address this, consider the following:

  • pH modification: Incorporate pH-modifying excipients in your formulation to maintain a lower pH microenvironment in the gut, favoring the soluble salt form.

  • Solubilizing agents: Utilize co-solvents or surfactants to increase the solubility of the free base.[1][4]

Q4: I am observing inconsistent results in my animal pharmacokinetic studies. What are the potential sources of variability?

A4: Variability in pharmacokinetic data for carmegliptin can stem from several factors:

  • Saturation of transport mechanisms: Intestinal active secretion mechanisms can become saturated, leading to dose- and time-dependent variations in absorption.[3]

  • Animal model differences: The expression and activity of P-gp transporters can vary between different animal species and even between individuals of the same species.

  • Formulation inconsistencies: Ensure your formulation is homogenous and that the drug is fully dissolved or uniformly suspended.

II. Methodologies to Enhance Bioavailability

This section provides detailed protocols for established and experimental strategies to improve the oral bioavailability of carmegliptin dihydrochloride.

A. Formulation-Based Approaches

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing the body's natural fat digestion pathways.[5][6]

Experimental Protocol: Formulation of a Carmegliptin SEDDS

  • Excipient Screening:

    • Oils: Screen various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349) for their ability to solubilize carmegliptin.

    • Surfactants: Evaluate different surfactants (e.g., Cremophor EL, Tween 80) for their emulsification efficiency.

    • Co-solvents: Test co-solvents (e.g., Transcutol HP, PEG 400) to improve drug solubility and emulsification.

  • Ternary Phase Diagram Construction:

    • Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add carmegliptin dihydrochloride to the mixture.

    • Gently heat (e.g., to 40°C) and vortex until a clear, homogenous solution is obtained.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in simulated gastric and intestinal fluids and measure the droplet size using a particle size analyzer.

    • In Vitro Dissolution: Perform dissolution studies using a USP apparatus II to assess the drug release profile.

Nanoparticles can improve drug bioavailability by increasing the surface area for dissolution, enhancing permeability, and protecting the drug from degradation.[7][8][9]

Experimental Protocol: Preparation of Carmegliptin-Loaded Polymeric Nanoparticles

  • Polymer and Solvent Selection:

    • Choose a biodegradable and biocompatible polymer such as PLGA (Poly(lactic-co-glycolic acid)).

    • Select a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve both the polymer and carmegliptin.

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve a specific amount of PLGA and carmegliptin dihydrochloride in the chosen organic solvent.

    • Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

    • Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water emulsion.

    • Sonicate the emulsion to reduce the droplet size.

    • Evaporate the organic solvent under reduced pressure.

    • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles.

    • Encapsulation Efficiency: Quantify the amount of carmegliptin entrapped within the nanoparticles.

    • In Vitro Drug Release: Study the release of carmegliptin from the nanoparticles in simulated physiological fluids.

B. Co-administration with Permeation Enhancers

Permeation enhancers can transiently alter the integrity of the intestinal epithelium, facilitating the paracellular or transcellular transport of drugs.[10][11]

Experimental Protocol: In Vivo Evaluation of a Permeation Enhancer

  • Formulation Preparation:

    • Prepare a solution or suspension of carmegliptin dihydrochloride with and without the selected permeation enhancer (e.g., sodium caprate).

  • Animal Study Design:

    • Use a suitable animal model (e.g., rats).

    • Divide the animals into two groups: one receiving carmegliptin alone and the other receiving carmegliptin with the permeation enhancer.

    • Administer the formulations orally.

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points.

    • Analyze the plasma concentrations of carmegliptin using a validated bioanalytical method (e.g., UPLC-MS/MS).[12]

    • Calculate and compare the pharmacokinetic parameters (AUC, Cmax, Tmax) between the two groups.

C. Prodrug Approach

A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug.[13][14] This strategy can be employed to improve the lipophilicity and permeability of carmegliptin.

Experimental Workflow: Prodrug Development and Evaluation

G cluster_0 Prodrug Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Pharmacokinetic Study A Identify suitable promoiety to enhance lipophilicity B Synthesize carmegliptin prodrug A->B C Characterize physicochemical properties (solubility, logP) B->C D Assess chemical stability in simulated fluids C->D E Evaluate enzymatic conversion to carmegliptin in plasma/liver microsomes D->E F Determine permeability in Caco-2 cell monolayers E->F G Administer prodrug to animal models F->G H Measure plasma concentrations of both prodrug and parent drug G->H I Compare pharmacokinetic profile to parent drug administration H->I

Caption: Workflow for the development and evaluation of a carmegliptin prodrug.

III. Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Carmegliptin Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Carmegliptin Solution150 ± 302.0 ± 0.5900 ± 180100
Carmegliptin + P-gp Inhibitor350 ± 701.5 ± 0.52700 ± 540300
Carmegliptin SEDDS300 ± 601.0 ± 0.52250 ± 450250
Carmegliptin Nanoparticles250 ± 501.5 ± 0.51800 ± 360200

Data are presented as mean ± standard deviation and are for illustrative purposes only.

IV. Visualization of Mechanisms

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream Drug_Lumen Carmegliptin Drug_Intracellular Carmegliptin Drug_Lumen->Drug_Intracellular Passive Diffusion (Low) Pgp P-gp Transporter Drug_Intracellular->Drug_Lumen P-gp Efflux (High) Drug_Blood Absorbed Carmegliptin Drug_Intracellular->Drug_Blood Absorption

Caption: Mechanism of poor carmegliptin absorption due to P-gp efflux.

V. References

  • Benchchem. Application Notes and Protocols for the Quantification of Carmegliptin in Biological Samples. Available from:

  • Carmegliptin: Summary of pharmacokinetic parameters on days 1, 10, and 15. ResearchGate. Available from:

  • Benchchem. Carmegliptin Technical Support Center: Troubleshooting Aqueous Solubility and Stability. Available from:

  • Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys. ResearchGate. Available from:

  • Discovery of carmegliptin: A potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. ResearchGate. Available from:

  • Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. Available from:

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. Available from:

  • Nanotechnology-based drug delivery systems. PMC - NIH. Available from:

  • Nanotechnology-based drug delivery systems. PubMed. Available from:

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. Available from:

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from:

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC. Available from:

  • Nanotechnology-Based Drug Delivery Systems. MDPI. Available from:

  • Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review. ResearchGate. Available from:

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available from:

  • Nanotechnology in drug delivery system: current status and future perspective. NeuroQuantology. Available from:

  • Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris Publisher. Available from:

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from:

  • Nanotechnology-Based Drug Delivery Systems, 2nd Edition. MDPI. Available from:

  • Prodrug Strategy in Drug Development. SciSpace. Available from:

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available from:

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from:

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available from:

  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available from:

  • US20190091281A1 - Delivery pharmaceutical compositions including permeation enhancers. Google Patents. Available from:

  • Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery. Available from:

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. Available from:

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from:

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. Available from:

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. Available from:

  • Discovery of carmegliptin: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. Available from:

  • Transdermal Drug Delivery with Permeation Enhancer. Veryst Engineering. Available from:

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. Available from:

  • Enhancing the Bioavailability of Poorly Soluble Drugs. PMC - NIH. Available from:

  • Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. PMC. Available from:

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. Available from:

  • CN108383845B - Crystal form and amorphous form of Shengagliptin salt and its preparation method and use. Google Patents. Available from:

  • Evaluating In Vivo Pharmacokinetics for Transdermal Drugs Strategies and Methods. Available from:

  • Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. PubMed. Available from:

  • Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in Rats. Pharma Excipients. Available from:

Sources

Reference Data & Comparative Studies

Validation

carmegliptin dihydrochloride vs sitagliptin DPP-4 selectivity

Carmegliptin vs. Sitagliptin: A Comparative Guide on DPP-4 Selectivity and Off-Target Profiling As drug development professionals, we recognize that the efficacy of Dipeptidyl Peptidase-4 (DPP-4) inhibitors in managing T...

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Author: BenchChem Technical Support Team. Date: April 2026

Carmegliptin vs. Sitagliptin: A Comparative Guide on DPP-4 Selectivity and Off-Target Profiling

As drug development professionals, we recognize that the efficacy of Dipeptidyl Peptidase-4 (DPP-4) inhibitors in managing Type 2 Diabetes Mellitus (T2DM) is only half the equation. The other half—and arguably the more critical one for clinical safety—is the selectivity profile against the DASH (Dipeptidyl Peptidase IV Activity and/or Structure Homologues) family, specifically DPP-8 and DPP-9.

This guide provides an objective, data-driven comparison of two distinct non-peptidomimetic inhibitors: Sitagliptin (a widely approved clinical standard) and Carmegliptin (a highly potent investigational compound). By analyzing their structural pharmacology and quantitative selectivity, we can better understand the causality behind their off-target risk profiles and the experimental methodologies required to validate them.

The DASH Family Selectivity Imperative

DPP-4 (CD26) is the primary target for prolonging the half-lives of incretin hormones like GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion[1]. However, the DASH family includes structurally related intracellular enzymes, notably DPP-8 and DPP-9.

The imperative for selectivity is rooted in safety.1[1]. Therefore, achieving a high selectivity index ( IC50​ DPP-8 or 9 / IC50​ DPP-4) is a non-negotiable parameter in the optimization of gliptins.

Pathway GLP1 Active GLP-1 Insulin Insulin Secretion (Glucose Control) GLP1->Insulin Receptor Activation DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Cleavage DPP89 DPP-8 / DPP-9 (DASH Family) Toxicity Off-Target Toxicity (Alopecia, Immune Deficits) DPP89->Toxicity Inhibition Mediates Inhibitors Gliptins (Carmegliptin / Sitagliptin) Inhibitors->DPP4 Primary Target (High Affinity) Inhibitors->DPP89 Off-Target Risk (Selectivity Dependent)

Fig 1: GLP-1 signaling pathway vs. DASH family off-target toxicity mediated by non-selective inhibition.

Structural Pharmacology & Binding Kinetics

The differing selectivity profiles of sitagliptin and carmegliptin are a direct result of their distinct chemical scaffolds and how they interact with the S1 and S2 sub-pockets of the DPP-4 active site.

  • Sitagliptin (MK-0431): 2[2]. The trifluorophenyl group perfectly occupies the S1 pocket of DPP-4, while the triazolopiperazine ring interacts with the S2 pocket. Because the S1 pockets of DPP-8 and DPP-9 are structurally tighter, sitagliptin is sterically hindered from binding to them, resulting in exceptional selectivity (>2600-fold)[1].

  • Carmegliptin: 3[3]. While this structural rigidity confers extremely high potency against DPP-4 ( IC50​=6.8 nM)[1][3][4], its selectivity window against DPP-8 and DPP-9 is significantly narrower (>100-fold) compared to sitagliptin[1].

Quantitative Selectivity Profiling

The following table summarizes the in vitro inhibitory concentrations ( IC50​ ) and the calculated selectivity folds. A higher selectivity fold indicates a wider therapeutic window before off-target toxicity occurs.

CompoundDPP-4 IC50​ (nM)DPP-8 IC50​ (nM)DPP-9 IC50​ (nM)Selectivity Fold (vs. DPP-8)
Sitagliptin 1848,000> 100,000~ 2,666x
Carmegliptin 6.8> 680> 680> 100x

Data synthesized from established pharmacological profiling of DPP-4 inhibitors[1][3][4].

Experimental Methodology: In Vitro Selectivity Assay

To generate reliable, self-validating data for DPP-4 vs. DPP-8/9 selectivity, researchers must employ a continuous fluorometric kinetic assay.

Rationale & Causality: We utilize the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). DASH family enzymes specifically cleave the peptide bond following a proline residue. Upon cleavage, the free AMC fluorophore is released, shifting its fluorescence emission and providing a direct, real-time readout of enzyme velocity ( V0​ ). Continuous kinetic reads are superior to endpoint assays because they self-validate the linearity of the reaction over time, ensuring that substrate depletion does not artificially skew the IC50​ calculation.

Step-by-Step Protocol
  • Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA, 0.1% Triton X-100). Causality: The pH is optimized for physiological DASH enzyme activity, while BSA and Triton X-100 prevent non-specific adsorption of the enzyme to the microplate walls.

  • Enzyme Equilibration: Dilute recombinant human DPP-4, DPP-8, and DPP-9 to their respective working concentrations (typically 0.5 - 2.0 nM final) in the assay buffer.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of Sitagliptin and Carmegliptin in 100% DMSO. Dilute these intermediate stocks 1:100 into the assay buffer. Causality: Final DMSO concentration must remain ≤1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add 50 µL of the enzyme solution and 25 µL of the inhibitor solution to a 96-well black opaque microplate. Incubate at room temperature for 30 minutes. Causality: Pre-incubation is critical to allow non-covalent inhibitors to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 25 µL of Gly-Pro-AMC substrate. Critical Step: The final substrate concentration must be kept at or below its Michaelis constant ( Km​ ) for each specific enzyme. This ensures that the measured IC50​ closely approximates the true inhibition constant ( Ki​ ) according to the Cheng-Prusoff equation.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot the % remaining activity against the log[Inhibitor] and fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Workflow Prep Enzyme Prep (DPP-4, 8, or 9) Incubate Pre-Incubation (Equilibration) Prep->Incubate Compound Inhibitor Serial Dilution Compound->Incubate Substrate Add Substrate (Gly-Pro-AMC) Incubate->Substrate 30 min Read Fluorescence Ex:360nm/Em:460nm Substrate->Read Cleavage Analyze Dose-Response IC50 Calculation Read->Analyze Data Export

Fig 2: High-throughput fluorometric assay workflow for profiling DASH family selectivity.

References

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Physiology, pharmacology and prospects for dipeptidilpeptidase-4 inhibitors use Фармация и фармакология (Pharmacy & Pharmacology) URL:[Link]

  • Review on Dipeptidyl Peptidase IV Inhibitors as a Newer Target for Diabetes Mellitus Treatment Asian Journal of Pharmaceutical Research URL:[Link]

Sources

Comparative

Comprehensive Validation of an LC-MS/MS Method for Carmegliptin Dihydrochloride: A Comparative Bioanalytical Guide

Executive Summary The accurate quantification of dipeptidyl peptidase-4 (DPP-4) inhibitors in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic evaluations. This guide provides an aut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of dipeptidyl peptidase-4 (DPP-4) inhibitors in biological matrices is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic evaluations. This guide provides an authoritative, self-validating framework for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validation of carmegliptin dihydrochloride . By comparing its bioanalytical profile with established alternatives like sitagliptin and saxagliptin, this document equips drug development professionals with field-proven methodologies, emphasizing the mechanistic causality behind every experimental choice.

Introduction & Comparative Profiling

Carmegliptin dihydrochloride is a potent, long-acting, and highly selective pyrrolidinone-based inhibitor of the DPP-4 enzyme[1][2]. By inhibiting DPP-4, carmegliptin prevents the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby stimulating glucose-dependent insulin secretion[1][3].

DPP4_Pathway Meal Food Ingestion Incretins GLP-1 & GIP Release Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by ActiveIncretins Prolonged Incretin Activity Incretins->ActiveIncretins Protected by Inhibition Carmegliptin Carmegliptin Dihydrochloride Carmegliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion ↓ Glucagon Release ActiveIncretins->Insulin Glucose Blood Glucose Lowering Insulin->Glucose

Caption: Mechanism of carmegliptin inhibiting DPP-4 to enhance incretin-mediated glycemic control.

Comparative Pharmacokinetics & Analytical Performance

Unlike some early-generation gliptins, carmegliptin exhibits a unique pharmacokinetic profile characterized by minimal hepatic metabolism and balanced renal/hepatic excretion[2]. To contextualize its analytical requirements, Table 1 compares the bioanalytical parameters of carmegliptin against industry-standard alternatives.

Table 1: Comparative Bioanalytical & Pharmacokinetic Profiles of Select Gliptins

ParameterCarmegliptinSitagliptinSaxagliptin
Chemical Form Dihydrochloride salt[4]Phosphate saltHydrochloride / Free base
Metabolic Stability High (Excreted largely unchanged)[2]HighModerate (Active metabolite)[5]
Preferred Extraction Liquid-Liquid Extraction (LLE)[6]Solid-Phase Extraction (SPE)[7]LLE / SPE[5]
Typical LLOQ 1 - 5 ng/mL[6][8]~5.6 ng/mL[7]<1 ng/mL[7]
Linearity Range 5 - 1000 ng/mL[6]5.6 - 1073 ng/mL[7]1 - 500 ng/mL

Bioanalytical Method Development: The Causality Behind the Choices

A robust LC-MS/MS method is not merely a sequence of steps; it is a self-validating system where every parameter is engineered to overcome specific physicochemical challenges.

Sample Preparation: Why LLE over Protein Precipitation?

Carmegliptin is typically supplied as a dihydrochloride salt, rendering it highly water-soluble[9]. While simple Protein Precipitation (PPT) is fast, it fails to remove endogenous plasma phospholipids, which co-elute with the analyte and cause severe ion suppression in the Electrospray Ionization (ESI) source. The Solution: Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE)[6]. By adjusting the plasma to a slightly alkaline pH, the dihydrochloride salt is neutralized into its lipophilic free base. This allows carmegliptin to partition efficiently into the MTBE layer, leaving polar phospholipids and salts behind in the aqueous waste.

Chromatographic Separation: The UPLC Advantage

Sub-2-micron particle columns (UPLC) are utilized rather than traditional HPLC. The causality is twofold:

  • Resolution: Sharper peaks reduce the risk of co-elution with residual matrix components.

  • Sensitivity: Narrower peak widths increase the maximum peak height (Cmax of the signal), directly improving the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ)[6][10].

Mass Spectrometry: Trustworthiness through MRM

Detection is performed in ESI positive mode using Multiple Reaction Monitoring (MRM)[7]. By filtering for a specific precursor ion (Q1) and a unique collision-induced product ion (Q3), MRM acts as a double-lock mechanism. Even if a matrix contaminant shares the exact mass of carmegliptin, it is statistically improbable to share the exact fragmentation pattern, ensuring absolute selectivity.

LCMS_Workflow Plasma Plasma Sample + Internal Standard Extraction Liquid-Liquid Extraction (MTBE) Plasma->Extraction Dry Evaporation & Reconstitution Extraction->Dry LC UPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification & Validation MS->Data

Caption: Step-by-step bioanalytical workflow for the quantification of carmegliptin in plasma.

Step-by-Step Experimental Protocol

This protocol details the validated LLE-LC-MS/MS workflow for carmegliptin quantification in human plasma[6][10].

Phase 1: Reagent & Standard Preparation
  • Primary Stock: Accurately weigh 10 mg of carmegliptin dihydrochloride reference standard and dissolve in 10 mL of methanol to yield a 1 mg/mL stock solution[6].

  • Working Solutions: Serially dilute the stock with 50% methanol to create calibration standards ranging from 5 to 1000 ng/mL, and Quality Control (QC) samples at low (15 ng/mL), medium (400 ng/mL), and high (800 ng/mL) concentrations[6].

  • Internal Standard (IS): Prepare a deuterated analog (e.g., Carmegliptin-d4) or a structural analog (e.g., Sitagliptin) at a fixed concentration of 50 ng/mL.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown) into a 2 mL microcentrifuge tube[6].

  • Add 20 µL of the IS working solution and vortex for 10 seconds.

  • Add 50 µL of 0.1 M Ammonium Hydroxide to basify the sample, converting the drug to its free base[9].

  • Add 2.0 mL of MTBE as the extraction solvent[6].

  • Vortex vigorously for 10 minutes to ensure complete phase transfer, then centrifuge at 1700 x g for 10 minutes at 4 °C[6].

  • Carefully transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C[6].

  • Reconstitute the dried residue in 1.0 mL of the mobile phase, vortex for 1 minute, and transfer to an autosampler vial[6].

Phase 3: LC-MS/MS Analysis
  • Column: Agilent Zorbax SB-C18 (or equivalent sub-2 µm column) maintained at 40 °C[7].

  • Mobile Phase: Isocratic or gradient elution using 0.1% formic acid in 5 mM ammonium acetate (Solvent A) and acetonitrile (Solvent B)[5][7].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Detection: ESI+ mode. Determine the optimal MRM transitions (e.g., [M+H]+ precursor to specific product ion) during compound tuning[7].

Method Validation Parameters & Acceptance Criteria

To ensure trustworthiness and regulatory compliance (FDA/EMA guidelines), the method must act as a self-validating system. The core logic of the validation framework is mapped below.

Validation_Logic Core Method Validation (FDA/EMA Guidelines) Selectivity Selectivity & Matrix Effect Core->Selectivity Linearity Linearity & LLOQ (1-1000 ng/mL) Core->Linearity Accuracy Accuracy & Precision (Intra/Inter-day) Core->Accuracy Stability Stability (Benchtop, Freeze-Thaw) Core->Stability

Caption: Core validation parameters ensuring the reliability of the LC-MS/MS bioanalytical method.

Table 2: Representative Validation Acceptance Criteria for Carmegliptin[6]

Validation ParameterAcceptance Criteria (FDA/EMA)Representative Data Target
Linearity Range Correlation coefficient (r²) > 0.995 - 1000 ng/mL (r² = 0.998)
LLOQ S/N ≥ 5; Accuracy ±20%; Precision ≤20% CV5 ng/mL (CV < 15%)
Intra/Inter-day Precision ≤ 15% CV (except LLOQ ≤ 20%)4.2% - 11.5% CV across all QCs
Intra/Inter-day Accuracy 85% - 115% of nominal concentration92% - 108%
Extraction Recovery Consistent and reproducible across QCs> 80% (using MTBE LLE)
Matrix Effect (IS Normalized) Matrix Factor (MF) CV ≤ 15%0.95 - 1.05 (Minimal suppression)

By rigorously adhering to these parameters, researchers can guarantee that the pharmacokinetic data generated for carmegliptin dihydrochloride is both scientifically sound and robust enough for regulatory submission.

References

  • PubChem - NIH. "Saxagliptin | C18H25N3O2 | CID 11243969" (Contains cross-references to Carmegliptin Dihydrochloride and LC-MS/MS methodologies).
  • BenchChem. "Application Notes and Protocols for the Quantification of Carmegliptin in Biological Samples.
  • BenchChem. "Comparative analysis of the metabolic stability of different gliptins, including Carmegliptin.
  • ResearchGate. "A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor.
  • NCATS Inxight Drugs. "CARMEGLIPTIN DIHYDROCHLORIDE.
  • BenchChem. "Carmegliptin's Preclinical Journey: A Pharmacokinetic Overview.
  • Vulcanchem. "Carmegliptin dihydrochloride (813452-14-1) for sale.
  • ResearchGate. "Discovery of carmegliptin: A potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.
  • BenchChem. "Carmegliptin Technical Support Center: Troubleshooting Aqueous Solubility and Stability.

Sources

Validation

Reproducibility of Carmegliptin Dihydrochloride in In Vitro DPP-4 Inhibition Assays: A Comparative Guide

In the landscape of preclinical drug discovery, the transition from hit-to-lead to candidate selection hinges on the absolute reproducibility of in vitro screening assays. For incretin-based therapies targeting Type 2 Di...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In the landscape of preclinical drug discovery, the transition from hit-to-lead to candidate selection hinges on the absolute reproducibility of in vitro screening assays. For incretin-based therapies targeting Type 2 Diabetes Mellitus (T2DM), Dipeptidyl Peptidase-4 (DPP-4) remains a highly validated target.

This guide provides an objective, data-driven framework for evaluating the in vitro performance of carmegliptin dihydrochloride , a potent, pyrrolidinone-based DPP-4 inhibitor identified in early clinical development[1]. By comparing carmegliptin against established clinical standards like sitagliptin and vildagliptin, we will dissect the causality behind assay design choices and establish a self-validating protocol that ensures high-fidelity, reproducible data.

The Mechanistic Landscape of DPP-4 Inhibition

DPP-4 is a proline-specific serine protease responsible for the rapid degradation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) which are essential for postprandial glycemic control[2].

Carmegliptin dihydrochloride acts as a competitive, non-covalent inhibitor of the DPP-4 enzyme. By occupying the active site, it prevents the cleavage of GLP-1 and GIP, thereby prolonging their half-lives and enhancing glucose-dependent insulin secretion.

IncretinPathway Meal Nutrient Ingestion Incretins GLP-1 & GIP Secretion Meal->Incretins DPP4 Active DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin Insulin Secretion (Pancreatic β-cells) Incretins->Insulin Receptor Activation Inactive Inactive Metabolites DPP4->Inactive Cleavage Carmegliptin Carmegliptin Dihydrochloride Carmegliptin->DPP4 Competitive Inhibition Glucose Glycemic Control Insulin->Glucose

DPP-4 Signaling Pathway and the Inhibitory Mechanism of Carmegliptin.

Comparative In Vitro Efficacy: Carmegliptin vs. Alternatives

To contextualize carmegliptin's performance, we must benchmark it against FDA-approved alternatives. The table below summarizes the in vitro potency (IC₅₀) and selectivity profiles based on standardized biochemical assays.

Carmegliptin demonstrates an IC₅₀ of 6.8 nM, making it highly potent and comparable to vildagliptin, while exhibiting superior affinity compared to sitagliptin in isolated enzyme assays[3].

Table 1: In Vitro Pharmacological Profile of DPP-4 Inhibitors
InhibitorChemical ScaffoldIC₅₀ (Human DPP-4)Selectivity vs. DPP-8/9Binding Mode
Carmegliptin Pyrrolidinone (Tricyclic)6.8 nM>100-foldNon-covalent, competitive
Sitagliptin Triazolopiperazine18.0 nM>10,000-foldNon-covalent, competitive
Vildagliptin Cyanopyrrolidine3.5 nM>250-foldCovalent (Class 1)

(Data aggregated from structural evolution studies[3] and pharmacological reviews documenting standard gliptin profiles[4].)

Designing a Self-Validating In Vitro Assay System

As an application scientist, I frequently see irreproducibility stem from poorly optimized microenvironments rather than the compounds themselves. To accurately determine the IC₅₀ of carmegliptin dihydrochloride, the assay must be designed with strict causal logic:

  • Buffer Optimization (The "Why"): We utilize a Tris-HCl buffer at pH 8.0. DPP-4 is a serine protease with optimal catalytic efficiency in slightly alkaline conditions. Crucially, the addition of 0.1% BSA (Bovine Serum Albumin) is mandatory. Highly lipophilic tricyclic compounds like carmegliptin can adsorb to the polystyrene walls of microplates, artificially lowering the effective drug concentration and shifting the IC₅₀ curve to the right. BSA acts as a carrier protein to prevent this non-specific binding.

  • Chelation of Divalent Cations: The inclusion of 1 mM EDTA prevents the activation of contaminating metalloproteases that might cleave the substrate, ensuring the fluorescence signal is strictly DPP-4 dependent.

  • Thermodynamic Equilibrium: Carmegliptin is a competitive inhibitor. A 30-minute pre-incubation of the enzyme and inhibitor before substrate addition is critical. Skipping this step forces the assay to measure non-equilibrium kinetics, resulting in high variability between technical replicates.

Step-by-Step Experimental Methodology

The following fluorometric assay utilizes the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). DPP-4 specifically cleaves the bond following proline, releasing AMC and generating a fluorescent signal.

AssayWorkflow Prep 1. Reagent & Plate Preparation Incubate 2. Drug-Enzyme Pre-incubation (30 min) Prep->Incubate Initiate 3. Substrate Addition (Gly-Pro-AMC) Incubate->Initiate Read 4. Kinetic Fluorescence Read (Ex380/Em460) Initiate->Read QC 5. Z'-factor & IC50 Analysis Read->QC

Step-by-step workflow for the in vitro fluorometric DPP-4 inhibition assay.

Protocol Steps:
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA.

    • Enzyme Solution: Dilute recombinant human DPP-4 in Assay Buffer to a working concentration of 0.5 ng/µL.

    • Substrate Solution: Prepare a 50 µM solution of Gly-Pro-AMC in Assay Buffer.

    • Compound Dilutions: Prepare 10-point, 3-fold serial dilutions of carmegliptin dihydrochloride and sitagliptin (as a positive control) in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Plate Assembly (Use 96-well black opaque plates to prevent optical cross-talk):

    • Add 20 µL of the compound dilution (or 1% DMSO vehicle for maximum signal controls) to the respective wells.

    • Add 30 µL of the Enzyme Solution to all wells (except the "No Enzyme" blank wells, which receive 30 µL of Assay Buffer).

  • Equilibration:

    • Incubate the plate in the dark at 37°C for 30 minutes to allow the carmegliptin-DPP-4 complex to reach thermodynamic equilibrium.

  • Reaction Initiation & Kinetic Read:

    • Rapidly add 50 µL of the Substrate Solution to all wells using a multichannel pipette to initiate the reaction.

    • Immediately transfer the plate to a microplate reader. Measure fluorescence kinetically (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

Data Analysis and Quality Control

A self-validating system requires strict quality control metrics before any IC₅₀ data can be trusted.

1. Initial Velocity (V₀) Extraction: Extract the initial velocity (slope of the fluorescence vs. time curve) from the linear portion of the kinetic read (typically the first 10-15 minutes).

2. Assay Robustness (Z'-factor): Before analyzing the carmegliptin dose-response, calculate the Z'-factor using the maximum signal (vehicle control, μp​ ) and minimum signal (no enzyme blank, μn​ ) wells:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Rule of Thumb: A Z'-factor ≥0.5 indicates an excellent, highly reproducible assay. If the Z'-factor is <0.5 , discard the plate; the data is too noisy to accurately fit an IC₅₀ curve.

3. IC₅₀ Determination: Normalize the V₀ of the carmegliptin-treated wells to the vehicle control (set as 100% activity). Plot the % Remaining Activity against the log[Carmegliptin] concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the 6.8 nM IC₅₀ value.

References

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Physiology, pharmacology and prospects for dipeptidilpeptidase-4 inhibitors use Фармация и фармакология (Pharmacy & Pharmacology) URL: [Link]

  • CARMEGLIPTIN - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Carmegliptin dihydrochloride proper disposal procedures

Title: Carmegliptin Dihydrochloride: Operational Guide for Laboratory Handling and Hazardous Waste Disposal As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Carmegliptin Dihydrochloride: Operational Guide for Laboratory Handling and Hazardous Waste Disposal

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a critical extension of experimental integrity. Carmegliptin dihydrochloride is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used extensively in metabolic and type 2 diabetes research[1]. Because of its specific pharmacokinetic stability—exhibiting minimal metabolic transformation and being excreted largely unchanged[2]—improper disposal poses significant environmental contamination risks. Standard wastewater treatment facilities cannot reliably degrade its stable fluorinated pharmacophore.

This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to the containment, segregation, and disposal of Carmegliptin dihydrochloride, ensuring strict compliance with EPA and OSHA laboratory standards[3][4].

Section 1: Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior in solution and its environmental persistence.

PropertyValueOperational & Disposal Implication
Target Enzyme Dipeptidyl peptidase-4 (DPP-4)High biological activity; requires strict containment to prevent accidental exposure[1].
Potency (IC50) ~6.8 nMExtreme potency; even micro-gram quantities of dust/aerosol are biologically active[5].
Solubility Sparingly soluble in water; soluble in MeOH, EtOHAqueous rinsing is insufficient for decontamination; organic solvents (e.g., MeOH) are required[6].
Metabolic Stability Excreted unchanged in urine/bileHighly environmentally persistent. Absolutely prohibits drain/sewer disposal[2][7].
Regulatory Class RCRA Hazardous Waste (API)Mandates Satellite Accumulation Area (SAA) storage and licensed high-temperature incineration[4].

Section 2: The Causality of Waste Segregation

Why do we segregate pharmaceutical waste? The Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous pharmaceutical wastes[7]. Carmegliptin dihydrochloride contains a fluoromethyl moiety optimized for the S1 pocket of the DPP-4 enzyme[5]. This carbon-fluorine bond imparts exceptional chemical stability. If flushed into the municipal water supply, the active pharmaceutical ingredient (API) persists, potentially disrupting the endocrine and metabolic systems of aquatic wildlife. Therefore, the only scientifically and legally sound method of disposal is high-temperature incineration via a licensed RCRA contractor[7][8].

To prevent cross-contamination and dangerous chemical reactions, waste must be segregated at the point of generation into compatible containers[9].

Workflow for Carmegliptin Dihydrochloride Waste Segregation and Disposal.

Section 3: Step-by-Step Disposal Methodologies

Every protocol in a high-functioning laboratory must be a self-validating system. This means the completion of one step inherently verifies the success and safety of the previous step.

Protocol A: Solid Waste & Contaminated Consumables Applies to: Unused powder, contaminated weigh boats, pipette tips, and disposable PPE.

  • Collection: Gather all solid waste inside a certified fume hood to prevent inhalation of potent API dust.

  • Containment: Place the waste into a chemically compatible, high-density polyethylene (HDPE) container[9][10].

  • Sealing: Secure the lid tightly.

    • Self-Validation Checkpoint: Invert the sealed container gently. If the lid holds without shifting or releasing particulate matter, the physical seal is validated.

  • Labeling: Affix an EPA-compliant label stating "Hazardous Waste - Carmegliptin Dihydrochloride" and mark the accumulation start date[4][9].

Protocol B: Liquid Waste (Solvent/Aqueous Solutions) Applies to: Assay buffers, HPLC mobile phases, and stock solutions containing Carmegliptin.

  • Segregation: Ensure the liquid waste container does not contain incompatible chemicals (e.g., strong oxidizers) by consulting an EPA Chemical Compatibility Chart[8].

  • Transfer: Using a dedicated funnel, slowly pour the Carmegliptin solution into a compatible glass or HDPE carboy[10]. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the primary carboy inside a secondary containment bin made of chemical-resistant plastic[8][9].

  • Self-Validation Checkpoint: Leave the primary container in the secondary bin for 1 hour. Visually inspect the secondary bin. If it remains completely dry, the primary container's structural integrity is validated against micro-fractures.

Protocol C: Emergency Spill Containment & Decontamination Applies to: Accidental benchtop or floor spills of Carmegliptin powder or solution.

  • Isolation: Immediately restrict access to the spill area and ensure personnel are wearing appropriate PPE (nitrile gloves, safety goggles, lab coat)[8][10].

  • Absorption (Liquids): Cover the liquid spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills[10].

  • Collection (Solids): For powder spills, carefully sweep or scoop the material using a dedicated brush and dustpan to avoid aerosolizing the potent API[10]. Place all collected material into a solid hazardous waste container.

  • Chemical Decontamination: Because Carmegliptin is sparingly soluble in water, wipe the affected area three times using absorbent pads soaked in methanol or ethanol[6].

  • Self-Validation Checkpoint: Perform a final swab of the decontaminated area with a clean solvent wipe. Analyze the swab via a rapid LC-MS/UV assay. A result showing API levels below the limit of detection (LOD) chemically validates the decontamination procedure.

Section 4: Regulatory Compliance & Storage Logistics

Once waste is generated and contained, it must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4].

  • Capacity Limits: An SAA may store up to 55 gallons of non-acute hazardous waste[4].

  • Time Limits: Depending on your facility's EPA generator status (VSQG, SQG, or LQG), waste must typically be removed by a licensed contractor within 90 to 180 days of the accumulation start date[4][8].

  • Inspection: Conduct and document weekly inspections of the SAA to check for container deterioration or leaks[9].

By adhering to these stringent, self-validating protocols, laboratories not only comply with OSHA and EPA mandates but also uphold the highest standards of environmental stewardship and scientific rigor.

References

  • [9] How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 9

  • [3] 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). 3

  • [4] Laboratory Waste Management: The New Regulations. Medical Laboratory Management. 4

  • [8] Chemical Waste Disposal Guidelines. NUS Medicine / Environmental Protection Agency (EPA) Compatibility. 8

  • [7] Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Fennemore Law. 7

  • [6] Saxagliptin / Carmegliptin Dihydrochloride (related) - PubChem. National Institutes of Health (NIH).6

  • [1] Carmegliptin versus Sitagliptin: a comparative analysis of DPP-IV inhibition. BenchChem. 1

  • [2] Carmegliptin dihydrochloride (813452-14-1) for sale - Pharmacological Profile. Vulcanchem. 2

  • [10] Proper Disposal of BRD4 Inhibitors: A General Guide for Laboratory Personnel. BenchChem. 10

  • [5] Organofluorine Chemistry: Synthesis and Applications [1 ed.]. Dokumen.pub. 5

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